Imiquimod-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)/i1D3,2D3,7D2,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUYETYNHWVLEO-UEZIPFSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N1C=NC2=C1C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of Imiquimod-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical methodologies for Imiquimod-d9, a deuterated analog of the immune response modifier Imiquimod. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Imiquimod due to its distinct mass, which allows for accurate quantification by mass spectrometry. This document details the physicochemical characteristics of this compound, outlines a plausible multi-step synthesis, and describes relevant analytical techniques for its characterization. Furthermore, it visualizes the key signaling pathway activated by Imiquimod, providing valuable context for researchers in immunology and drug development.
Chemical Properties of this compound
This compound, formally named 1-(2-(methyl-d3)propyl-1,1,2,3,3,3-d6)-1H-imidazo[4,5-c]quinolin-4-amine, is a stable isotope-labeled version of Imiquimod.[1] The deuterium labeling on the isobutyl group provides a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Imiquimod in biological matrices.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 2712126-48-0 | [1] |
| Molecular Formula | C₁₄H₇D₉N₄ | [1] |
| Molecular Weight | 249.36 g/mol | [2] |
| Formal Name | 1-(2-(methyl-d3)propyl-1,1,2,3,3,3-d6)-1H-imidazo[4,5-c]quinolin-4-amine | [1] |
| Isotopic Purity | ≥98% | [1] |
| Physical Appearance | Solid | [1] |
| Solubility | Soluble in DMSO and DMF | [1] |
Proposed Synthesis of this compound
A detailed, publicly available synthesis protocol specifically for this compound is not readily found in the literature. However, based on established synthetic routes for Imiquimod and general methods for deuterium labeling, a plausible multi-step synthesis is proposed below. The key strategy involves the preparation of a deuterated isobutylamine (isobutylamine-d9) followed by its reaction with a suitable imidazoquinoline precursor.
Synthesis Workflow
References
Imiquimod-d9 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Imiquimod-d9 as an internal standard in the quantitative bioanalysis of the immune response modifier, Imiquimod. The use of a stable isotope-labeled internal standard like this compound is critical for developing robust, accurate, and precise bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Core Principle: Mechanism of Action as an Internal Standard
In quantitative mass spectrometry, the primary goal is to establish a reliable and reproducible relationship between the concentration of an analyte and the instrument's response. However, the analytical process, from sample preparation to detection, is susceptible to various sources of error that can affect this relationship. These include inconsistencies in sample extraction, matrix effects (whereby components of the biological matrix suppress or enhance the ionization of the analyte), and fluctuations in instrument performance.
The "mechanism of action" of this compound as an internal standard is to compensate for these potential variabilities.[1] this compound is a deuterated analog of Imiquimod, meaning that nine hydrogen atoms in its structure have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This substitution results in a molecule that is chemically and physically almost identical to Imiquimod but has a higher molecular weight.
Because of this near-identical physicochemical behavior, this compound co-elutes with Imiquimod during chromatographic separation and experiences the same extraction recovery and ionization effects.[1] However, due to its different mass, it is detected as a distinct entity by the mass spectrometer.
By adding a known and constant concentration of this compound to all samples (calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process, any loss of analyte during extraction or variation in ionization will be mirrored by a proportional loss or variation in the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal. This ratioing effectively cancels out the variability, leading to a more accurate and precise measurement of the analyte's concentration.
The logical relationship for quantification using an internal standard is illustrated in the diagram below.
Caption: Logical workflow for quantification using an internal standard.
Experimental Protocols
While a specific peer-reviewed publication detailing a complete validated method for Imiquimod using this compound was not identified in the public domain, robust bioanalytical methods for Imiquimod have been developed and validated. The following protocols are based on established techniques for the quantification of Imiquimod and similar small molecules in biological matrices, such as human serum or plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, rapid, and effective method for extracting small molecules from plasma or serum. This method is cited in FDA documentation for the analysis of Imiquimod.
Protocol:
-
Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the biological sample (calibration standard, QC, or unknown).
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a known, consistent concentration) to each sample, except for blank matrix samples.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a defined volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Supported Liquid Extraction (SLE)
Supported liquid extraction is another effective technique that offers high recovery and clean extracts. The following protocol is adapted from a validated method for a similar TLR7 agonist, LFX453.[2]
Protocol:
-
Sample Pre-treatment: Dilute 100 µL of the plasma sample with an equal volume of an aqueous buffer.
-
Loading: Load the diluted plasma onto a 96-well SLE plate.
-
Elution: After a brief waiting period for the sample to adsorb onto the solid support, elute the analytes with a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE).
-
Evaporation and Reconstitution: Collect the eluate, evaporate to dryness, and reconstitute in the mobile phase, as described in the protein precipitation protocol.
The general workflow for sample preparation and analysis is depicted below.
Caption: Experimental workflow for bioanalysis of Imiquimod.
Data Presentation: Quantitative Parameters
The following tables summarize the quantitative parameters for a typical LC-MS/MS method for Imiquimod, based on information from FDA documentation and methods for similar compounds.
Table 1: Mass Spectrometry Parameters
Note: Specific precursor and product ion transitions for Imiquimod and this compound are not publicly available in the reviewed scientific literature. The values provided for the related compound LFX453 are for illustrative purposes of the data that would be required for a validated method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Imiquimod | Not Available | Not Available | Positive |
| This compound | Not Available | Not Available | Positive |
| LFX453 (example) | 454.3 | 241.1 | Positive |
| LFX453-d4 (IS example) | 458.3 | 241.1 | Positive |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Value | Source |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | FDA Documentation |
| Upper Limit of Quantitation (ULOQ) | 10 ng/mL | FDA Documentation |
| Calibration Curve Range | 0.05 - 10 ng/mL | FDA Documentation |
| Precision and Accuracy | Within ±15% (±20% at LLOQ) | Standard Bioanalytical Guidance |
Signaling Pathway of the Analyte: Imiquimod
While the mechanism of action of this compound as an internal standard is based on its physicochemical properties, the analyte itself, Imiquimod, has a well-defined pharmacological mechanism of action as an immune response modifier. It acts as a Toll-like receptor 7 (TLR7) agonist. This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the activation of both innate and adaptive immune responses.
The signaling pathway is illustrated below.
Caption: Simplified signaling pathway of Imiquimod as a TLR7 agonist.
Conclusion
This compound serves as an indispensable tool in the bioanalysis of Imiquimod. Its mechanism of action as an internal standard relies on its near-identical chemical and physical properties to the analyte, which allows it to effectively normalize for variations inherent in the analytical workflow. This ensures the generation of high-quality, reliable pharmacokinetic and toxicokinetic data, which is fundamental to drug development and clinical research. The development of a robust and validated LC-MS/MS method, incorporating this compound, is the gold standard for the accurate quantification of Imiquimod in biological matrices.
References
Imiquimod-d9: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Imiquimod-d9, a deuterium-labeled analog of the immune response modifier Imiquimod, serves as a critical tool in pharmaceutical research, primarily as an internal standard for quantitative bioanalysis. Its use significantly enhances the accuracy and precision of analytical methods, particularly in pharmacokinetic and metabolic studies, by correcting for variability during sample processing and analysis. This guide provides an in-depth overview of the application of this compound, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and analytical workflows.
Introduction to Imiquimod and the Role of its Deuterated Analog
Imiquimod is a potent Toll-like receptor 7 (TLR7) agonist, which stimulates the innate and adaptive immune systems, leading to the production of various cytokines such as interferon-alpha (IFN-α), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α). This immunomodulatory activity has led to its approval for the topical treatment of external genital warts, actinic keratosis, and superficial basal cell carcinoma.
In the realm of drug development, understanding the pharmacokinetic profile of a compound is paramount. This requires highly accurate and reliable methods to measure the concentration of the drug and its metabolites in biological matrices. Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry for this purpose. By having a known concentration of a compound that is chemically identical to the analyte but with a different mass, researchers can account for variations in sample extraction, handling, and instrument response.
Application of this compound in Research
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Imiquimod in various biological samples, including plasma and serum. This is essential for:
-
Pharmacokinetic (PK) Studies: To accurately determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) of Imiquimod.
-
Therapeutic Drug Monitoring (TDM): To ensure that the concentration of Imiquimod in patients is within the therapeutic range.
-
Metabolic Research: To aid in the identification and quantification of Imiquimod's metabolites.
Experimental Protocols
A validated bioanalytical method is crucial for obtaining reliable data. The following section outlines a typical experimental protocol for the quantification of Imiquimod in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like Imiquimod from plasma samples.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following table summarizes the typical LC-MS/MS parameters for the analysis of Imiquimod and this compound.
| Parameter | Value |
| Liquid Chromatography | |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Imiquimod | m/z 241.1 → 185.1 |
| This compound | m/z 250.2 → 194.2 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each transition |
Note: The exact MRM transitions and optimal collision and cone voltages should be determined empirically on the specific instrument being used.
Method Validation
A bioanalytical method using this compound should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Mean accuracy within 85-115% of nominal (80-120% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and consistent |
| Stability (Freeze-thaw, short-term, long-term) | Analyte stable within acceptable limits |
Data Presentation
The following tables present hypothetical but representative quantitative data from a validated bioanalytical method for Imiquimod using this compound as an internal standard.
Table 1: Linearity of Imiquimod Calibration Curve
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1 | 1.05 | 105.0 |
| 5 | 4.92 | 98.4 |
| 10 | 10.1 | 101.0 |
| 50 | 51.5 | 103.0 |
| 100 | 98.7 | 98.7 |
| 200 | 204.2 | 102.1 |
| 500 | 495.5 | 99.1 |
Correlation Coefficient (r²): 0.9985
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (RSD %) | Intra-day Accuracy (%) | Inter-day Precision (RSD %) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.2 | 102.4 | 10.5 | 104.1 |
| Low | 1.5 | 6.5 | 98.7 | 8.1 | 101.2 |
| Medium | 75 | 4.1 | 101.5 | 5.9 | 99.8 |
| High | 400 | 3.8 | 99.2 | 5.2 | 100.7 |
Visualizations
Imiquimod Signaling Pathway
Imiquimod exerts its therapeutic effect by activating TLR7, which triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines.
Caption: Imiquimod activates the TLR7 signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study using this compound.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard ensures the generation of high-quality, reliable data in bioanalytical assays. The detailed protocols and methodologies presented in this guide provide a framework for the successful implementation of this compound in pharmacokinetic and other quantitative studies, ultimately contributing to a more thorough understanding of the clinical pharmacology of Imiquimod.
An In-depth Technical Guide to the Certificate of Analysis for Imiquimod-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the components of a Certificate of Analysis (CoA) for Imiquimod-d9, a deuterated analog of Imiquimod. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, identity, and purity of this internal standard in research and development. This compound is primarily used as an internal standard for the precise quantification of Imiquimod in biological samples during pharmacokinetic and metabolic studies, leveraging techniques like mass spectrometry and liquid chromatography.[1] The substitution of hydrogen with deuterium atoms provides a distinct mass signature, enabling accurate differentiation from the non-labeled parent drug.[][3]
Decoding the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a high-purity standard like this compound, the CoA provides quantitative and qualitative data on its identity, purity, and other critical characteristics.
Product Identification and Properties
This initial section provides fundamental information about the compound.
| Parameter | Typical Specification | Description |
| Product Name | This compound | The common name for the deuterated isotopologue. |
| CAS Number | 2712126-48-0 | A unique numerical identifier assigned by the Chemical Abstracts Service.[4] |
| Chemical Formula | C₁₄H₇D₉N₄ | Represents the elemental composition, indicating 9 deuterium atoms.[4] |
| Molecular Weight | 249.4 g/mol | The mass of one mole of the substance, accounting for the heavier deuterium isotopes.[4] |
| Appearance | White to Off-White Solid | A qualitative description of the physical state and color of the material. |
| Solubility | Soluble in DMF, DMSO | Indicates appropriate solvents for preparing stock solutions.[4] |
Core Analytical Characterization
The core of the CoA is the analytical data, which validates the compound's structure and purity. The following sections detail the key experiments and the interpretation of their results.
Identity Confirmation: NMR and Mass Spectrometry
Confirmation of the chemical structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural evidence.
Nuclear Magnetic Resonance (¹H NMR)
¹H NMR is used to confirm the molecular structure by analyzing the chemical environment of hydrogen nuclei. In a deuterated compound like this compound, the absence of signals at specific chemical shifts, where protons would normally appear in the parent molecule, confirms successful deuterium incorporation.[5][6] For this compound, the protons on the isobutyl group are replaced with deuterium, leading to the disappearance of their characteristic signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
MS measures the mass-to-charge ratio of ions to determine the molecular weight of a compound. For this compound, the molecular ion peak in the mass spectrum should correspond to its calculated molecular weight (249.4), confirming the presence of the nine deuterium atoms.
| Technique | Parameter | Typical Result | Interpretation |
| ¹H NMR | Spectrum | Conforms to structure | Absence of proton signals for the isobutyl group confirms deuteration. |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 250.4 | Corresponds to the protonated molecular weight of this compound. |
Purity Determination: HPLC and LC-MS
Purity analysis ensures that the material is free from contaminants, including residual starting materials, byproducts, or the non-deuterated parent compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the chemical purity of pharmaceutical compounds.[7][8][9] It separates the sample into its individual components, and the purity is typically calculated based on the area percentage of the main peak detected by a UV detector.
| Technique | Parameter | Typical Result | Interpretation |
| HPLC (UV) | Purity | ≥98% | Indicates that the sample is at least 98% chemically pure. |
| LC-MS | Isotopic Purity | ≥99% deuterated forms | Confirms that the vast majority of the molecules contain deuterium labels.[4] |
Water Content: Karl Fischer Titration
Excess water can affect the stability and accurate weighing of a reference standard. Karl Fischer titration is a highly specific and precise method for quantifying the water content in a sample.[10] The technique is based on a reaction between iodine and water, and it can detect both free and bound water.[11][12]
| Technique | Parameter | Typical Result | Interpretation |
| Karl Fischer | Water Content | <0.5% | The material contains a low and acceptable amount of water. |
Mechanism of Action: The Imiquimod Signaling Pathway
While this compound serves as an analytical standard, the parent compound, Imiquimod, is an immune response modifier.[13][14] It functions as an agonist for Toll-like receptor 7 (TLR7), primarily found on immune cells like dendritic cells and macrophages.[15][16] Activation of TLR7 triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB.[14][17] This, in turn, induces the production and release of pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-12), which orchestrate an innate and adaptive immune response.[13][15][16]
Caption: Imiquimod activates the TLR7 pathway, leading to cytokine production.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of results.
HPLC Method for Purity Analysis
-
System: High-Performance Liquid Chromatography with UV detection.
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm).[18]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 100 mM acetate buffer, pH 4.0). A common composition is Acetonitrile:Buffer:Diethylamine (30:69.85:0.15, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[18]
-
Procedure:
-
Prepare a sample solution of this compound in a suitable diluent (e.g., methanol/buffer mixture) at a known concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities (e.g., 6-10 minutes).[7]
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
LC-MS for Identity and Isotopic Purity
-
System: Liquid Chromatography coupled with a Mass Spectrometer (e.g., with an electrospray ionization - ESI source).
-
LC Method: Utilize an HPLC method similar to the one described for purity analysis to ensure separation from any non-deuterated Imiquimod.
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: A range covering the expected mass of the protonated molecule (e.g., m/z 100-400).
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum for the peak corresponding to this compound.
-
Confirm the presence of the [M+H]⁺ ion at m/z 250.4.
-
Analyze the isotopic distribution to confirm the high incorporation of deuterium.
-
-
Karl Fischer Titration for Water Content
-
System: Automated Karl Fischer titrator (volumetric or coulometric). The coulometric method is preferred for very low water content.[12]
-
Reagents: Karl Fischer reagent (containing iodine, sulfur dioxide, a base like imidazole, and a solvent like methanol).[19][12]
-
Procedure:
-
The titration vessel is pre-titrated to a dry, stable endpoint to eliminate any ambient moisture.
-
A precisely weighed amount of the this compound sample is introduced into the vessel.
-
The sample dissolves, and the water present reacts with the Karl Fischer reagent.
-
The titrator automatically adds reagent until all the water is consumed, detected potentiometrically at the endpoint.[10]
-
The instrument calculates the amount of water in the sample based on the amount of reagent consumed.
-
Analytical Workflow Visualization
The characterization of a deuterated standard follows a logical and rigorous workflow to ensure its quality before a Certificate of Analysis is issued.
Caption: Workflow for the synthesis and certification of this compound.
References
- 1. veeprho.com [veeprho.com]
- 3. Deuteration - ThalesNano [thalesnano.com]
- 4. caymanchem.com [caymanchem.com]
- 5. youtube.com [youtube.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greenpharmacy.info [greenpharmacy.info]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. news-medical.net [news-medical.net]
- 11. Karl Fischer water content titration - Scharlab [scharlab.com]
- 12. byjus.com [byjus.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. droracle.ai [droracle.ai]
- 16. Imiquimod - Wikipedia [en.wikipedia.org]
- 17. Imiquimod: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mt.com [mt.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Imiquimod-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod-d9 is the deuterated analog of Imiquimod, an immune response modifier widely used in the topical treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis.[1][2] As a Toll-like receptor 7 (TLR7) agonist, Imiquimod stimulates the innate and acquired immune systems, leading to the induction of cytokines and a subsequent inflammatory response that targets diseased tissue.[1] this compound, with its nine deuterium atoms, serves as a critical internal standard for the accurate quantification of Imiquimod in biological matrices during pharmacokinetic and metabolic studies.[3][4] Its increased mass allows for clear differentiation from the non-labeled compound in mass spectrometry-based assays, ensuring precise and reliable measurements.[4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its parent compound's mechanism of action.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are essential for its handling, formulation, and analytical method development. While some experimental data for the deuterated form is limited, the properties of the non-deuterated Imiquimod provide a valuable reference.
| Property | This compound | Imiquimod (for reference) |
| Molecular Formula | C₁₄H₇D₉N₄[3] | C₁₄H₁₆N₄[5] |
| Formula Weight | 249.4 g/mol [3] | 240.31 g/mol [5] |
| CAS Number | 2712126-48-0[3] | 99011-02-6[6] |
| IUPAC Name | 1-(2-(methyl-d3)propyl-1,1,2,3,3,3-d6)-1H-imidazo[4,5-c]quinolin-4-amine[4] | 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine[5] |
| Synonyms | R 837-d9[4] | R-837, S-26308, Aldara[5][6] |
| Appearance | Crystalline solid[6] | Crystalline solid[6] |
| Melting Point | Not explicitly reported | 292-294 °C[5] |
| Boiling Point | Not reported | Not reported |
| Solubility | DMF: 1 mg/mL[3]DMSO: 1 mg/mL[3] | Water: Poorly soluble[5]Ethanol: Insoluble[7]Methanol: Soluble[8]Acetonitrile: Soluble[8]Acetone: Reacts with the solvent[8][9]DMSO: Soluble (approx. 1 mg/mL)[6]DMF: Soluble[5] |
| Purity | >99% deuterated forms (d1-d9)[3] | ≥95%[6] |
| Storage | -20°C[6] | Cool place[7] |
| Stability | Stable for ≥ 4 years at -20°C[3] | Stable under recommended storage conditions[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and application of this compound. The following protocols are based on established methods for the analysis of Imiquimod, where this compound is used as an internal standard.
Protocol 1: Quantitative Analysis of Imiquimod using this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of Imiquimod in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents:
-
Imiquimod analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., rat plasma)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
3. Standard Solution Preparation:
-
Prepare a stock solution of Imiquimod (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions of Imiquimod by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in the same solvent.
4. Sample Preparation (using SPE):
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient to ensure separation of Imiquimod from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Imiquimod: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Imiquimod to this compound against the concentration of the Imiquimod standards.
-
Determine the concentration of Imiquimod in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in various solvents.
1. Materials:
-
This compound
-
A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS system for quantification
2. Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS method.
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
Mandatory Visualizations
Signaling Pathway of Imiquimod
Imiquimod, the parent compound of this compound, exerts its therapeutic effect by activating Toll-like receptor 7 (TLR7), which triggers a downstream signaling cascade leading to an immune response.
Caption: Imiquimod-induced TLR7 signaling pathway.
Experimental Workflow for Quantification of this compound
The following diagram illustrates a typical workflow for the quantification of this compound, often as part of a study to measure the concentration of its non-deuterated counterpart.
Caption: Workflow for Imiquimod quantification using this compound.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of Imiquimod. Its stable isotopic labeling ensures high precision in mass spectrometry-based quantification, making it a cornerstone in preclinical and clinical drug development. This guide has summarized the key physical and chemical properties of this compound, provided detailed experimental protocols for its quantification and solubility determination, and visualized the immunological pathway of its parent compound. This information serves as a valuable resource for researchers and scientists working with this important analytical standard. Further characterization of the specific physical properties of this compound would be beneficial for the scientific community.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Imiquimod 5% cream for the treatment of superficial basal cell carcinoma: results from two phase III, randomized, vehicle-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 8. Imiquimod Solubility in Different Solvents: An Interpretative Approach [ouci.dntb.gov.ua]
- 9. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of Imiquimod-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Imiquimod-d9, a deuterated analog of the immune response modifier Imiquimod. This document details its synthesis, analytical characterization, and mechanism of action, with a focus on its application in research and development.
Introduction to Imiquimod and the Significance of Deuteration
Imiquimod is a potent immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist.[1][2] It is used clinically to treat various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis. The introduction of deuterium, a stable isotope of hydrogen, into the Imiquimod molecule to create this compound serves a critical purpose in analytical and pharmacokinetic studies.[1]
The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS) and liquid chromatography (LC).[1][2] The mass shift introduced by the nine deuterium atoms allows for clear differentiation between the labeled and unlabeled compounds, leading to more accurate and precise quantification of Imiquimod in biological matrices.
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | 1-(2-(methyl-d3)propyl-1,1,2,3,3,3-d6)-1H-imidazo[4,5-c]quinolin-4-amine[1] |
| Chemical Formula | C₁₄H₇D₉N₄[2] |
| Molecular Weight | 249.4 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Primary Application | Internal standard for analytical quantification[1] |
Synthesis of this compound
The most common synthetic route to Imiquimod involves the reaction of 4-chloro-1H-imidazo[4,5-c]quinoline with isobutylamine. To produce this compound, deuterated isobutylamine (isobutylamine-d9) would be utilized as a key starting material.
A plausible, though not explicitly documented, experimental protocol is outlined below.
Proposed Experimental Protocol for this compound Synthesis
Materials:
-
4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
-
Deuterated isobutylamine (isobutylamine-d9)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., triethylamine)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline in an appropriate volume of anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add an excess of deuterated isobutylamine-d9, followed by the addition of a suitable base such as triethylamine to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.
It is important to note that this is a generalized protocol and would require optimization for specific laboratory conditions.
Analytical Characterization
The successful synthesis of this compound is confirmed through rigorous analytical characterization. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Mass Spectrometry
Mass spectrometry confirms the incorporation of nine deuterium atoms by the observed mass-to-charge ratio (m/z) of the molecular ion.
Table 2: Mass Spectrometry Data for this compound
| Analysis | Expected m/z |
| Molecular Ion [M+H]⁺ | 250.4 |
Note: This is a predicted value. The actual observed value may vary slightly.
The fragmentation pattern in the mass spectrum would also be shifted by nine mass units compared to unlabeled Imiquimod, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of the molecule and confirms the specific sites of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the isobutyl group would be absent. The remaining aromatic and amine protons would show signals consistent with the Imiquimod scaffold. The ¹³C NMR spectrum would show shifts for the carbon atoms attached to deuterium, which can be a useful diagnostic tool.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | m |
| Amine Protons (-NH₂) | 5.0 - 6.0 | br s |
Note: Predicted values are based on the known spectrum of Imiquimod and may vary depending on the solvent and other experimental conditions.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 155 |
| Imidazole Ring Carbons | 120 - 150 |
| Isobutyl Carbons (C-D) | Reduced intensity or absent |
Note: The signals for the deuterated carbons will be significantly broadened and reduced in intensity due to quadrupolar relaxation.
Mechanism of Action: TLR7 Signaling Pathway
Imiquimod exerts its immunomodulatory effects by activating Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[3][4] The binding of Imiquimod to TLR7 initiates a downstream signaling cascade that leads to the production of various pro-inflammatory cytokines and the activation of immune cells.
The signaling pathway is initiated by the recruitment of the adaptor protein MyD88 to the activated TLR7 receptor.[3][5] This is followed by the activation of IRAK (Interleukin-1 Receptor-Associated Kinase) family members and TRAF6 (TNF Receptor-Associated Factor 6), ultimately leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3][6] Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding for various cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-12).[4][7] These cytokines, in turn, orchestrate an immune response against viral infections and neoplastic cells.
Applications in Research and Development
The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of Imiquimod. Its use allows for:
-
Accurate Quantification: Precise measurement of Imiquimod concentrations in various biological samples, such as plasma, serum, and tissue homogenates.
-
Metabolite Identification: Aiding in the identification and quantification of Imiquimod metabolites by providing a stable, mass-shifted reference.
-
Bioavailability and Bioequivalence Studies: Essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of Imiquimod in preclinical and clinical trials.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Imiquimod. Its well-defined isotopic labeling provides the necessary accuracy and precision for quantitative bioanalytical methods. A thorough understanding of its synthesis, analytical characteristics, and the mechanism of action of its parent compound is crucial for its effective application in advancing our knowledge of Imiquimod's therapeutic potential.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | PLOS One [journals.plos.org]
- 5. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Imiquimod-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Imiquimod-d9, a deuterated analog of the immune response modifier Imiquimod. This document outlines supplier information, purity specifications, and detailed experimental protocols relevant to its use in research and development.
Introduction to this compound
This compound is a stable isotope-labeled form of Imiquimod, where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Imiquimod in biological matrices using mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its use is critical for improving the accuracy and precision of pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving Imiquimod.[1]
Supplier and Purity Information
Several chemical suppliers offer this compound for research purposes. The purity of these products is consistently high, typically exceeding 99% for the deuterated forms. Below is a summary of publicly available information from prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Stated Purity |
| Cayman Chemical | 2712126-48-0 | C₁₄H₇D₉N₄ | 249.4 | ≥99% deuterated forms (d₁-d₉)[2] |
| Veeprho | Not specified | C₁₄H₇D₉N₄ | 249.36 | Not explicitly stated, but used as an internal standard.[1] |
| MedChemExpress | Not specified | Not specified | Not specified | Not explicitly stated, but sold as a stable isotope product. |
| Biomol | 2712126-48-0 | C₁₄H₇D₉N₄ | 249.4 | >99% deuterated forms (d₁-d₉) |
Mechanism of Action: TLR7 Agonism and Immune Activation
Imiquimod, the non-deuterated parent compound of this compound, is a potent immune response modifier. Its primary mechanism of action is through the activation of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. This interaction triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and chemokines.
Signaling Pathway of Imiquimod
The binding of Imiquimod to TLR7, which is primarily expressed in the endosomes of immune cells like dendritic cells and macrophages, initiates a signaling cascade that results in the activation of the transcription factor NF-κB. This, in turn, leads to the production and secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and type I interferons.
Experimental Protocols
The following sections detail the methodologies for the quality control and analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound can be assessed using a reversed-phase HPLC method, adapted from established methods for Imiquimod.[3][4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized, for instance, a gradient or isocratic elution. A reported method for Imiquimod uses a mobile phase of deionized water with 1% H₃PO₄ (Solvent A) and acetonitrile (Solvent B).[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of approximately 242 nm or 260 nm.[3][4][6]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or the mobile phase).
-
Inject the standard solution into the HPLC system to determine the retention time of the main peak.
-
Inject a solution of the this compound sample to be tested.
-
The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity and determining the isotopic purity of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Procedure:
-
A solution of this compound is infused directly into the mass spectrometer or injected through the LC system.
-
Acquire the full scan mass spectrum.
-
Confirm the presence of the [M+H]⁺ ion for this compound at the expected m/z value (approximately 250.2).
-
Analyze the isotopic distribution of the molecular ion peak to determine the percentage of the d9 species relative to other deuterated (d1-d8) and non-deuterated forms.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Procedure:
-
Dissolve a small amount of this compound in the deuterated solvent.
-
Acquire the ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the signals corresponding to the nine deuterated positions should be absent or significantly reduced in intensity compared to the ¹H NMR spectrum of non-deuterated Imiquimod. The remaining proton signals should be consistent with the Imiquimod structure.
-
The ¹³C NMR spectrum should show the expected number of carbon signals for the Imiquimod core structure.
-
Experimental Workflow: Quantification of Imiquimod using this compound as an Internal Standard
The primary application of this compound is as an internal standard in LC-MS/MS bioanalysis. The following diagram illustrates a typical workflow.
This comprehensive guide provides essential technical information for researchers and professionals working with this compound. By understanding its properties, sourcing, and analytical methodologies, users can ensure the accuracy and reliability of their experimental results.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
Solubility Profile of Imiquimod-d9 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Imiquimod-d9 in various organic solvents. The information herein is intended to support research, formulation development, and analytical method development for this deuterated analogue of Imiquimod.
Introduction
This compound is a deuterium-labeled version of Imiquimod, an immune response modifier used in the topical treatment of various skin conditions. As a stable isotope-labeled internal standard, this compound is critical for accurate quantification of Imiquimod in biological matrices by mass spectrometry. Understanding its solubility in common organic solvents is paramount for the preparation of stock solutions, calibration standards, and formulations for preclinical and clinical studies.
Disclaimer: Quantitative solubility data for this compound is limited. The data presented in this guide for organic solvents other than Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is for the non-deuterated form, Imiquimod. While the solubility of a deuterated compound is expected to be very similar to its non-deuterated counterpart, minor differences may exist. This information should be used as a strong proxy, but experimental verification for critical applications is recommended.
Data Presentation: Solubility of this compound and Imiquimod
The following tables summarize the available quantitative solubility data for this compound and Imiquimod in various organic solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~ 1 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~ 1 mg/mL | Not Specified |
Table 2: Solubility of Imiquimod (as a proxy for this compound)
| Solvent | Solubility (µg/mL) at 30°C | Solubility (µg/mL) at 25°C | Solubility (µg/mL) at 20°C | Solubility (µg/mL) at 16°C | Solubility (µg/mL) at 4°C |
| Ethanol | 472 | Not Reported | Not Reported | Not Reported | Not Reported |
| Methanol | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Acetonitrile | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Dimethyl Sulfoxide (DMSO) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: A comprehensive study on Imiquimod solubility in various solvents including water, ethanol, methanol, acetonitrile, and DMSO at different temperatures has been published.[1][2][3][4][5] For detailed values at temperatures not listed, consulting the primary literature is recommended. One source indicates Imiquimod is insoluble in ethanol.[6] Another states it is very slightly soluble in methanol.[7]
Experimental Protocol: Determination of Equilibrium Solubility
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[8]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvent of interest (e.g., DMSO, ethanol, methanol, acetonitrile)
-
Glass vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume of the organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.[1][2][4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment. Alternatively, centrifuge the vials at a controlled temperature to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Mandatory Visualization
The following diagram illustrates a logical workflow for determining the solubility of a deuterated compound such as this compound.
Caption: Workflow for Determining the Equilibrium Solubility of this compound.
References
- 1. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imiquimod Solubility in Different Solvents: An Interpretative Approach [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. uspharmacist.com [uspharmacist.com]
- 8. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to Imiquimod-d9: Molecular Structure, Weight, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Imiquimod-d9, a deuterated analog of the immune response modifier Imiquimod. It details the molecular structure, and weight, and provides hypothesized experimental protocols for its synthesis and quantification. Furthermore, this guide elucidates the mechanism of action of Imiquimod through the Toll-like receptor 7 (TLR7) signaling pathway, visualized with a detailed diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and analytical sciences.
Introduction
Imiquimod is a potent immune response modifier approved for the topical treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis.[1] It functions as an agonist of Toll-like receptor 7 (TLR7), stimulating the innate and adaptive immune systems to elicit antiviral and antitumor responses.[2][3] this compound is a stable, isotopically labeled version of Imiquimod, where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in determining Imiquimod concentrations in biological matrices.[4]
Molecular Structure and Properties
The molecular structure of this compound is characterized by the incorporation of nine deuterium atoms into the isobutyl group attached to the imidazoquinoline core. Specifically, the methyl groups and the methylene group of the isobutyl moiety are deuterated.
Table 1: Molecular Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2-(methyl-d3)propyl-1,1,2,3,3,3-d6)-1H-imidazo[4,5-c]quinolin-4-amine | [4] |
| Molecular Formula | C₁₄H₇D₉N₄ | [5] |
| Molecular Weight | 249.36 g/mol | [6] |
| CAS Number | 2712126-48-0 | [5] |
| Appearance | White to off-white solid | |
| Purity (Deuterated) | >98% |
Experimental Protocols
The following sections detail hypothesized experimental procedures for the synthesis and quantification of this compound. These protocols are based on established chemical principles and analytical methodologies.
Hypothesized Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process involving the preparation of a deuterated isobutylamine intermediate followed by its condensation with a suitable quinoline precursor.
3.1.1. Synthesis of Deuterated Isobutylamine (Isobutylamine-d9)
A plausible route to isobutylamine-d9 involves the reduction of deuterated isobutyronitrile.
-
Step 1: Deuteration of Isobutyronitrile. Isobutyronitrile can be deuterated at the α- and β-positions using a strong base such as lithium diisopropylamide (LDA) in the presence of a deuterium source like deuterium oxide (D₂O). This reaction is typically performed at low temperatures in an inert solvent like tetrahydrofuran (THF). The process may need to be repeated to achieve a high level of deuterium incorporation.
-
Step 2: Reduction to Isobutylamine-d9. The resulting deuterated isobutyronitrile is then reduced to the corresponding amine. A suitable reducing agent for this transformation is lithium aluminum deuteride (LiAlD₄) to introduce deuterium at the methylene group adjacent to the nitrogen. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or THF, followed by a careful workup to yield isobutylamine-d9.
3.1.2. Synthesis of this compound
The final assembly of this compound can be achieved by reacting 4-chloro-1H-imidazo[4,5-c]quinoline with the synthesized isobutylamine-d9.
-
Step 1: Preparation of 4-chloro-1H-imidazo[4,5-c]quinoline. This intermediate can be synthesized from quinoline through a series of reactions including nitration, reduction, and cyclization, as described in the literature for the non-deuterated analog.[7]
-
Step 2: Condensation with Isobutylamine-d9. 4-chloro-1H-imidazo[4,5-c]quinoline is reacted with isobutylamine-d9 in a suitable solvent, such as methanol or n-butanol, often in a sealed vessel at elevated temperatures to facilitate the nucleophilic aromatic substitution.[8] The reaction mixture is then cooled, and the product, this compound, is isolated and purified, typically by recrystallization or column chromatography.
Quantification of Imiquimod in Biological Samples using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of Imiquimod in plasma samples.
3.2.1. Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Imiquimod: m/z 241.1 → 185.1; this compound: m/z 250.2 → 194.2 |
| Collision Energy | Optimized for each transition |
3.2.3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Mechanism of Action: TLR7 Signaling Pathway
Imiquimod exerts its immunomodulatory effects by binding to and activating Toll-like receptor 7 (TLR7), which is primarily expressed on the endosomal membranes of plasmacytoid dendritic cells (pDCs) and other immune cells.[2] This activation triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and chemokines.
Caption: Imiquimod-activated TLR7 signaling pathway.
The binding of Imiquimod to TLR7 initiates the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK4 and IRAK1, resulting in the activation of TRAF6. Subsequently, the TAK1 complex is activated, which in turn activates the IKK complex. The IKK complex phosphorylates IκB, leading to its degradation and the release of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[9] In parallel, MyD88 can also activate IRF7, which translocates to the nucleus and induces the expression of type I interferons (IFN-α and IFN-β).[8]
Conclusion
This compound is an indispensable tool for the accurate quantification of Imiquimod in preclinical and clinical research. This technical guide provides essential information on its molecular characteristics, along with detailed, plausible protocols for its synthesis and bioanalysis. The elucidation of the TLR7 signaling pathway offers a clear understanding of the mechanism of action of Imiquimod. The information compiled herein is intended to support the ongoing research and development efforts in the fields of immunology, pharmacology, and analytical chemistry.
References
- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Storage and Stability of Imiquimod-d9 Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the proper storage, stability, and handling of Imiquimod-d9 powder. Designed for professionals in research and drug development, this document outlines critical data, experimental protocols, and the underlying signaling pathway of Imiquimod to ensure the integrity and reliable use of this deuterated internal standard.
Core Concepts: this compound
This compound is the deuterium-labeled analog of Imiquimod, an immune response modifier. It is primarily utilized as an internal standard in analytical and pharmacokinetic studies for the precise quantification of Imiquimod in biological samples using mass spectrometry (GC-MS or LC-MS).[1][2] The incorporation of stable heavy isotopes like deuterium allows for differentiation from the non-labeled drug, enhancing the accuracy of quantitative analysis.[2]
Imiquimod itself is a potent agonist of Toll-like receptor 7 (TLR7).[2][3] This activation triggers an innate immune response, leading to the production of various cytokines and demonstrating antiviral and antitumor effects.[3][4]
Data Presentation: Physicochemical and Stability Data
The following tables summarize the key quantitative data for this compound powder, compiled from various suppliers and technical data sheets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 1-(2-(methyl-d3)propyl-1,1,2,3,3,3-d6)-1H-imidazo[4,5-c]quinolin-4-amine | [1][3] |
| Molecular Formula | C₁₄H₇D₉N₄ | [1][3] |
| Molecular Weight | 249.4 g/mol | [1][3] |
| CAS Number | 2712126-48-0 | [1][3] |
| Appearance | A solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₉) | [3] |
Table 2: Storage and Stability of this compound Powder
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1] |
| Long-term Stability | ≥ 4 years (at -20°C) | |
| Shipping Conditions | Room temperature (continental US); may vary elsewhere | |
| Handling | Keep tightly closed, in a dry and well-ventilated place. |
Table 3: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 1 mg/mL | [1][3] |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | [1][3] |
Experimental Protocols
This section details methodologies for assessing the stability of this compound and its quantification.
General Protocol for a Long-Term Stability Study
This protocol is based on ICH guidelines for stability testing of new drug substances.
Caption: Workflow for a long-term stability study of this compound powder.
Methodology:
-
Initial Characterization (T=0): Upon receipt, an initial batch of this compound powder is characterized for its appearance, purity (using a stability-indicating method), and any other relevant physicochemical properties.
-
Sample Preparation and Storage: The powder is aliquoted into stable, inert containers that mimic the proposed long-term storage solution. Samples are then placed under both long-term (recommended: -20°C) and accelerated storage conditions (e.g., 40°C with 75% relative humidity) to predict the impact of short-term excursions from the recommended storage.
-
Timepoint Testing: At predefined intervals (e.g., 0, 3, 6, 9, 12, 24, 36, and 48 months for long-term storage; 0, 3, and 6 months for accelerated storage), samples are withdrawn and analyzed.
-
Analysis: A validated stability-indicating analytical method, such as HPLC-UV, is used to determine the purity of this compound and to detect and quantify any degradation products.
-
Data Evaluation: The data are evaluated to identify any trends in degradation or changes in physical properties. The goal is to establish a retest period or shelf life during which the this compound powder remains within its quality specifications.
Example Stability-Indicating HPLC Method (Adapted for this compound)
This method is adapted from a validated HPLC method for the non-deuterated Imiquimod and is suitable for assessing the stability of this compound.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer, pH 3.7) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A 50:50 (v/v) ratio of acetate buffer to acetonitrile has been shown to be effective for Imiquimod.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 244 nm.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. This stock is then serially diluted to create working solutions for analysis.
-
Forced Degradation Study: To demonstrate the stability-indicating nature of the method, this compound should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolytic stress. The non-deuterated Imiquimod has shown stability in all conditions except under oxidizing conditions, where it degrades.[5] The HPLC method should be able to resolve the intact this compound peak from any degradation products formed.
Mandatory Visualization: this compound Signaling Pathway
This compound, like its non-deuterated counterpart, is expected to act as a TLR7 agonist. The following diagram illustrates the signaling cascade initiated by the binding of Imiquimod to TLR7.
Caption: this compound activated TLR7 signaling pathway.
Pathway Description:
-
Binding: this compound enters an immune cell and binds to TLR7 within the endosome.
-
Recruitment: This binding event leads to the recruitment of the adaptor protein MyD88.
-
Cascade Activation: MyD88 initiates a signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6).
-
NF-κB Activation: This cascade leads to the activation of the IKK complex, which phosphorylates IκB. The phosphorylation and subsequent degradation of IκB release the NF-κB transcription factor.
-
IRF7 Activation: The signaling pathway also activates Interferon Regulatory Factor 7 (IRF7).
-
Nuclear Translocation and Gene Expression: Activated NF-κB and IRF7 translocate to the nucleus, where they induce the transcription of genes encoding pro-inflammatory cytokines (like TNF-α, IL-6, and IL-12) and Type I interferons. This cytokine release constitutes the immune response.
References
- 1. This compound | CAS 2712126-48-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
Methodological & Application
Application Notes and Protocols for Imiquimod-d9 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod, an immune response modifier, is a potent agonist of Toll-like receptor 7 (TLR7) and is used topically for the treatment of various skin conditions.[1] To accurately determine its pharmacokinetic profile, a stable isotope-labeled internal standard is crucial for bioanalytical methods. Imiquimod-d9, a deuterium-labeled analog of Imiquimod, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification in biological matrices.[2] Its use significantly improves the accuracy and precision of pharmacokinetic studies by correcting for variability during sample preparation and analysis.[2]
These application notes provide detailed protocols and data for the use of this compound as an internal standard in pharmacokinetic studies of Imiquimod.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(2-(methyl-d3)propyl-1,1,2,3,3,3-d6)-1H-imidazo[4,5-c]quinolin-4-amine[2] |
| Molecular Formula | C₁₄H₇D₉N₄[2] |
| Molecular Weight | 249.36 g/mol [2] |
| Appearance | Solid |
| Purity | ≥99% deuterated forms (d1-d9)[1] |
| Solubility | DMF: 1 mg/ml, DMSO: 1 mg/ml[1] |
Mechanism of Action of Imiquimod
Imiquimod exerts its biological effects by activating TLR7, which is primarily expressed on immune cells such as dendritic cells and macrophages.[3] This activation triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines and chemokines.
References
Application Note: Quantitative Analysis of Imiquimod in Plasma using Imiquimod-d9 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Imiquimod in plasma samples using Imiquimod-d9 as an internal standard (IS). The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high selectivity and low limits of quantification. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics such as linearity, precision, and accuracy. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Imiquimod in a biological matrix.
Introduction
Imiquimod is an immune response modifier used as a topical treatment for various skin conditions.[1] Accurate quantification of Imiquimod in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its systemic exposure. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in LC-MS/MS-based bioanalysis.[2] This document provides a detailed protocol for the extraction and quantification of Imiquimod from plasma.
Experimental
Materials and Reagents
-
Imiquimod analytical standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2EDTA)
-
96-well plates
Stock and Working Solutions
-
Imiquimod Stock Solution (1 mg/mL): Accurately weigh and dissolve Imiquimod in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Imiquimod Working Solutions: Prepare serial dilutions of the Imiquimod stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (IS Working Solution): Dilute the this compound stock solution in acetonitrile to a final concentration of 10 ng/mL.[3]
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation (PPT) and supported liquid extraction (SLE).
Protocol 1: Protein Precipitation (PPT)
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 96-well plate.
-
Add 150 µL of the IS Working Solution (10 ng/mL this compound in acetonitrile) to each well.
-
Mix thoroughly for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 96-well plate.
-
Add 10 µL of the IS Working Solution.
-
Load the entire sample onto a 96-well SLE plate.
-
Apply a brief vacuum to load the sample into the sorbent.
-
Wait for 5 minutes for the sample to distribute.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of 50:50 acetonitrile/water with 0.1% formic acid.[2]
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Imiquimod | 241.1 | 185.1 |
| This compound | 250.2 | 191.1 |
(Note: MRM transitions should be optimized for the specific instrument used.)
Results and Discussion
The method was validated according to regulatory guidelines for bioanalytical method validation. The following tables summarize the performance characteristics.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL.
| Analyte | Range (ng/mL) | R² |
| Imiquimod | 0.1 - 100 | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 1: Intra-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | 0.098 | 8.5 | 98.0 |
| LQC | 0.3 | 0.291 | 6.2 | 97.0 |
| MQC | 10 | 10.4 | 4.1 | 104.0 |
| HQC | 80 | 78.9 | 3.5 | 98.6 |
Table 2: Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (3 runs) | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | 0.102 | 9.8 | 102.0 |
| LQC | 0.3 | 0.309 | 7.5 | 103.0 |
| MQC | 10 | 9.9 | 5.3 | 99.0 |
| HQC | 80 | 81.2 | 4.8 | 101.5 |
(Data presented are representative and may vary between laboratories and instruments.)
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 92.5 | 98.1 |
| HQC | 80 | 95.1 | 101.3 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Imiquimod in plasma.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. Supported liquid extraction combined with liquid chromatography tandem mass spectrometry for the quantitative analysis of a TLR7 agonist imiquimod LFX453 in plasma at low picograms per milliliter: Method validation and its application to a pharmacokinetic study in minipig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinichrom.com [clinichrom.com]
Application Notes and Protocols: Preparation and Handling of Imiquimod-d9 Solutions
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Imiquimod-d9 in experimental settings.
Introduction: this compound is the deuterated form of Imiquimod, an immune response modifier that functions as a potent agonist for Toll-like receptor 7 (TLR7).[1][2] It is primarily intended for use as an internal standard for the quantification of Imiquimod by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Like its non-deuterated counterpart, this compound activates immune cells through the TLR7/MyD88-dependent signaling pathway, leading to the production of various pro-inflammatory cytokines such as IFN-α, TNF-α, and interleukins.[4][5][6] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in research applications.
Quantitative Data Summary
This section summarizes the key physical, chemical, and storage properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Formal Name | 1-(2-(methyl-d3)propyl-1,1,2,3,3,3-d6)-1H-imidazo[4,5-c]quinolin-4-amine | [1] |
| CAS Number | 2712126-48-0 | [1][3] |
| Molecular Formula | C₁₄H₇D₉N₄ | [1][3] |
| Formula Weight | 249.4 g/mol | [1][3] |
| Purity | ≥99% deuterated forms (d1-d9) | [1] |
| Formulation | A solid | [1][3] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Source |
| Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [1][3][7] |
| Solubility | Approx. 1 mg/mL in DMF and DMSO | [1][3][7] |
| Storage Temp. | -20°C | [1][7] |
| Stability | ≥ 4 years (when stored properly) | [1][7] |
Experimental Protocols
Safety Precautions:
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted as needed.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh out the desired amount of this compound solid (e.g., 1 mg).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL. For 1 mg of solid, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure the solid is completely dissolved. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store the stock solution aliquots at -20°C. T[1][7]he solution is stable for at least 4 years under these conditions.
[1]---
Protocol 2: Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the final concentration required for the experiment.
Materials:
-
1 mg/mL this compound stock solution
-
Appropriate diluent (e.g., cell culture medium, phosphate-buffered saline (PBS))
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw Stock: Remove one aliquot of the 1 mg/mL stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental volume. The formula for dilution is M₁V₁ = M₂V₂ , where:
-
M₁ = Concentration of the stock solution (1 mg/mL or ~4009 µM)
-
V₁ = Volume of the stock solution to be added
-
M₂ = Desired final concentration of the working solution (e.g., 10 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
-
Example Dilution (for a 10 µM working solution):
-
First, convert the stock concentration to µM: (1 mg/mL) / (249.4 g/mol ) * (10⁶ µL/mL) * (1 g/1000 mg) ≈ 4009 µM.
-
Using M₁V₁ = M₂V₂, calculate V₁: V₁ = (10 µM * 1000 µL) / 4009 µM ≈ 2.5 µL.
-
-
Prepare Working Solution: Add the calculated volume of the stock solution (2.5 µL in the example) to the final volume of the desired diluent (e.g., 997.5 µL of cell culture medium for a final volume of 1 mL).
-
Mix and Use: Mix the working solution thoroughly by gentle pipetting or vortexing. Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions for extended periods.
Mechanism of Action: Signaling Pathway
Imiquimod acts as an agonist of TLR7, which is primarily expressed on immune cells like dendritic cells and macrophages. B[8][9]inding of Imiquimod to TLR7 initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB. T[5][6]his, in turn, induces the transcription and secretion of key pro-inflammatory cytokines, activating both innate and adaptive immune responses.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 2712126-48-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imiquimod: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. droracle.ai [droracle.ai]
- 9. Imiquimod - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Imiquimod-d9 in Dermal Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiquimod is a potent immune response modifier approved for the topical treatment of various skin conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts.[1] Its mechanism of action involves agonistic activity on Toll-like receptor 7 (TLR7), which triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and activation of both innate and adaptive immunity.[2][3][4][5][6] Understanding the dermal pharmacokinetics of Imiquimod is crucial for optimizing topical formulations and ensuring efficacy at the target site while minimizing systemic exposure.
Dermal microdialysis is a minimally invasive sampling technique that allows for the continuous measurement of unbound drug concentrations directly within the dermal interstitial fluid, providing a real-time assessment of drug delivery to the target tissue.[7][8][9][10] The use of a stable isotope-labeled internal standard, such as Imiquimod-d9, is essential for accurate quantification of the analyte in the collected microdialysate using sensitive bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS).[10][11] Deuterated internal standards are ideal as they share similar physicochemical properties with the analyte, ensuring comparable extraction recovery and chromatographic behavior, which is critical for robust and reliable bioanalysis.[6][12][13]
These application notes provide a detailed protocol for conducting a dermal microdialysis study to evaluate the skin penetration of a topical Imiquimod formulation, utilizing this compound as an internal standard.
Signaling Pathway of Imiquimod
Imiquimod's primary mechanism of action is the activation of TLR7 on immune cells such as dendritic cells and macrophages.[4] This binding initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[5] Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6, IL-12).[2][6] These cytokines, in turn, stimulate a robust innate and adaptive immune response, leading to the clearance of diseased or abnormal skin cells.[3][4]
Caption: Imiquimod's TLR7-mediated signaling pathway.
Experimental Protocols
Dermal Microdialysis Experimental Workflow
The following diagram outlines the key steps in a typical dermal microdialysis experiment for assessing Imiquimod skin delivery.
Caption: Workflow for a dermal microdialysis study.
Detailed Methodologies
1. Materials and Reagents
-
Imiquimod topical formulation (e.g., 5% cream)
-
Imiquimod analytical standard
-
This compound (deuterated internal standard)
-
Perfusion fluid: Sterile saline or Ringer's solution
-
High-purity water, acetonitrile, methanol, and formic acid (LC-MS grade)
-
Microdialysis probes (e.g., linear probes with a 20 kDa molecular weight cut-off)
-
Microdialysis pump
-
Fraction collector or microvials
-
LC-MS/MS system
2. In Vitro Probe Recovery Before in vivo studies, it is essential to determine the in vitro recovery of Imiquimod across the microdialysis membrane.
-
Prepare a standard solution of Imiquimod in a medium mimicking the interstitial fluid (e.g., saline with 4% bovine serum albumin).
-
Immerse the microdialysis probe in the standard solution maintained at 32°C.
-
Perfuse the probe with sterile saline at a low flow rate (e.g., 1-2 µL/min).
-
Collect the dialysate over a defined period and analyze the Imiquimod concentration.
-
Calculate the relative recovery (%) as (Concentration in dialysate / Concentration in standard solution) x 100.
3. In Vivo Dermal Microdialysis Procedure This protocol is based on standard procedures for dermal microdialysis in a preclinical model (e.g., porcine or rat skin, which are good surrogates for human skin).[8]
-
Anesthetize the animal according to approved institutional guidelines.
-
Shave the application site and clean it gently.
-
Using a guide cannula, insert the microdialysis probe intradermally to the desired depth (typically 0.5-1.0 mm).
-
Allow the tissue to equilibrate for at least 60-90 minutes after probe insertion to minimize the effects of insertion trauma.[1]
-
Start perfusing the probe with sterile saline at a constant flow rate (e.g., 1.5 µL/min).
-
Apply a precise amount of the Imiquimod topical formulation to the skin surface directly above the implanted probe.
-
Collect microdialysate samples at regular intervals (e.g., every 30 or 60 minutes) into sealed microvials for up to 24 hours.
-
Store collected samples at -80°C until analysis.
4. Sample Preparation and LC-MS/MS Analysis
-
To each microdialysate sample, add a known concentration of this compound solution to serve as the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous detection and quantification of Imiquimod and this compound. This typically involves reverse-phase chromatography with a gradient elution and a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Data Presentation
The following tables present illustrative data from a hypothetical dermal microdialysis study. These values are for demonstration purposes and are based on the expected pharmacokinetic profile of a topically applied drug with low systemic absorption.[14][15]
Table 1: Illustrative Dermal Pharmacokinetic Parameters of Imiquimod
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Dermal) | 150.5 ± 25.8 | ng/mL |
| Tmax (Dermal) | 8.0 ± 2.0 | hours |
| AUC (0-24h, Dermal) | 1850 ± 310 | ng·h/mL |
| Systemic Absorption | < 1 | % of applied dose |
Cmax: Maximum observed concentration in the dialysate; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.
Table 2: Illustrative Imiquimod Concentration in Dermal Microdialysate Over Time
| Time (hours) | Imiquimod Concentration (ng/mL) (Mean ± SD) |
| 0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 4.5 |
| 2 | 45.8 ± 9.1 |
| 4 | 98.6 ± 15.3 |
| 6 | 135.4 ± 22.7 |
| 8 | 150.5 ± 25.8 |
| 12 | 110.2 ± 18.9 |
| 18 | 65.7 ± 11.2 |
| 24 | 30.1 ± 5.6 |
Conclusion
Dermal microdialysis, coupled with the use of a deuterated internal standard like this compound and sensitive LC-MS/MS analysis, offers a powerful methodology for the detailed characterization of topical drug delivery. This approach provides invaluable data on the rate and extent of skin penetration, enabling researchers to optimize formulation strategies, assess bioequivalence, and gain a deeper understanding of the pharmacokinetics at the site of action. The protocols and illustrative data presented herein serve as a comprehensive guide for professionals in the field of dermatological drug development.
References
- 1. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Imiquimod (Topical) Monograph for Professionals - Drugs.com [drugs.com]
- 4. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive, Multimodal Characterization of an Imiquimod‐Induced Human Skin Inflammation Model for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iTRAQ-based proteomic analysis of imiquimod in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. scispace.com [scispace.com]
- 13. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 14. Pharmacokinetics of imiquimod 3.75% cream applied daily for 3 weeks to actinic keratoses on the face and/or balding scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and safety of imiquimod 5% cream in the treatment of actinic keratoses of the face, scalp, or hands and arms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Imiquimod in Plasma using LC-MS/MS with Imiquimod-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Imiquimod in plasma samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method utilizes Imiquimod-d9, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and drug monitoring in a research setting. The protocol outlines sample preparation, chromatographic conditions, and optimized mass spectrometry parameters for the sensitive and selective detection of Imiquimod.
Introduction
Imiquimod is an immune response modifier used as a topical treatment for various skin conditions. Accurate quantification of Imiquimod in biological matrices is essential for pharmacokinetic assessments and drug development. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects, leading to reliable and reproducible results.[1][2] This document provides a comprehensive methodology for the determination of Imiquimod in plasma.
Experimental
Materials and Reagents
-
Imiquimod analytical standard
-
This compound (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for the extraction of Imiquimod and this compound from plasma samples.
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column. The conditions provided below are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The detection is carried out using Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters for Imiquimod and this compound
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Imiquimod | 241.1 | 185.1 | 80 | 35 |
| This compound | 250.2 | 194.2 | 80 | 35 |
Note: The Declustering Potential and Collision Energy values are typical starting points and should be optimized for the specific instrument being used to achieve maximum sensitivity.[3][4][5]
Results and Discussion
This method provides a robust and reliable approach for the quantification of Imiquimod in plasma. The use of this compound as an internal standard ensures the accuracy of the results by correcting for any variability during the analytical process. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions are optimized for the selective detection of Imiquimod, minimizing interference from endogenous matrix components.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Imiquimod.
Conclusion
The described LC-MS/MS method using this compound as an internal standard is a highly effective tool for the quantitative determination of Imiquimod in plasma. This detailed protocol provides researchers, scientists, and drug development professionals with a solid foundation for implementing this assay in their laboratories for pharmacokinetic and other research applications. The method is sensitive, selective, and suitable for high-throughput analysis.
References
Application Note: High-Performance Liquid Chromatography Method for the Simultaneous Separation of Imiquimod and Imiquimod-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of the immune response modifier Imiquimod and its deuterated internal standard, Imiquimod-d9. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices by correcting for variations during sample preparation and analysis.[1] This method is applicable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Imiquimod formulations. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation and chromatographic analysis.
Introduction
Imiquimod is a potent immune response modifier belonging to the imidazoquinoline family, primarily used as a topical treatment for various skin conditions.[2][3][4] Accurate determination of Imiquimod concentrations in biological fluids and pharmaceutical formulations is essential for research and development. The inclusion of a deuterated internal standard, this compound, significantly enhances the accuracy and precision of analytical methods, particularly those employing mass spectrometry.[1] This document provides a comprehensive guide to an HPLC method suitable for the effective separation of Imiquimod and this compound.
Data Presentation
The following table summarizes various reported liquid chromatography conditions for the analysis of Imiquimod. Method 3 is specifically adapted for the simultaneous analysis of Imiquimod and this compound using LC-MS/MS.
| Parameter | Method 1[5][6] | Method 2[7][8] | Method 3 (LC-MS/MS)[9] | Method 4[10][11] |
| Column | C8 | C18 | Not Specified | Luna-RP-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Acetate Buffer (pH 4.0, 100 mM):Diethylamine (30:69.85:0.15, v/v) | Acetate Buffer (pH 3.7) and Acetonitrile (50:50, v/v) | Acetonitrile, Water, and Formic Acid | 1% H3PO4 in Water (Solvent A) and Acetonitrile (Solvent B) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.40 mL/min | 1.0 mL/min |
| Detector | UV | UV | MS/MS | UV |
| Wavelength | 242 nm | 244 nm | N/A | 260 nm |
| Injection Volume | Not Specified | Not Specified | 10 µL | 20 µL |
| Column Temp. | Not Specified | 25°C | 40°C | 30°C |
| Analyte RT | Imiquimod: 4.1 min | Imiquimod: ~2.3 min | Imiquimod: ~1.37 min | Imiquimod: 9.2 min |
| IS RT | N/A | N/A | This compound: ~1.36 min | N/A |
Experimental Protocols
Methodology for the Separation of Imiquimod and this compound using HPLC-MS/MS
This protocol is based on the conditions reported for the analysis of Imiquimod and its deuterated internal standard in biological samples.[9]
1. Materials and Reagents
-
Imiquimod reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (analytical grade)
-
Blank biological matrix (e.g., SD rat plasma)[9]
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (A C18 column is a suitable starting point based on other Imiquimod methods)
-
Autosampler maintained at 4°C[9]
-
Column oven maintained at 40°C[9]
3. Preparation of Solutions
-
Diluent: Prepare a solution of 50% acetonitrile in water containing 0.1% formic acid.[9]
-
Imiquimod Stock Solution (1.00 mg/mL): Accurately weigh and dissolve an appropriate amount of Imiquimod reference standard in the diluent.
-
This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in a similar manner to the Imiquimod stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Imiquimod stock solution with the diluent to create calibration standards.
-
Internal Standard Working Solution (e.g., 10.0 ng/mL): Dilute the this compound stock solution with the diluent to the desired final concentration.[9]
4. Sample Preparation (for biological matrices)
-
To a 190 µL aliquot of the blank biological matrix, add 10 µL of the appropriate Imiquimod working standard solution.
-
Add a fixed volume of the this compound internal standard working solution.
-
Perform protein precipitation by adding an appropriate volume of acetonitrile (e.g., 2-3 volumes).
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
5. Chromatographic Conditions
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.40 mL/min[9]
-
Column Temperature: 40°C[9]
-
Injection Volume: 10 µL[9]
-
Autosampler Temperature: 4°C[9]
6. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for Imiquimod and this compound.
-
7. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Imiquimod to this compound against the concentration of the calibration standards.
-
Determine the concentration of Imiquimod in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualization of the Experimental Workflow
Caption: Workflow for the quantification of Imiquimod using this compound as an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. iTRAQ-based proteomic analysis of imiquimod in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. fda.gov [fda.gov]
- 5. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN113567590B - Method for determining imiquimod component content in SD rat plasma by HPLC-MS-MS method - Google Patents [patents.google.com]
- 10. Determination and quantification of imiquimod and its related impurities from bulk drug production by high-performance liquid chromatography - ProQuest [proquest.com]
- 11. greenpharmacy.info [greenpharmacy.info]
Application Note: The Use of Imiquimod-d9 in In Vitro Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo half-life and clearance of a new chemical entity (NCE).[1][2] Compounds that are rapidly metabolized by the liver often exhibit poor bioavailability and short duration of action, necessitating more frequent or higher doses which can lead to toxicity.[3] Therefore, in vitro assays using liver subcellular fractions, such as microsomes, are essential for screening and optimizing compounds.[2][3]
Imiquimod is an immune response modifier approved for topical treatment of various skin conditions.[4][5] Its mechanism involves the activation of Toll-like receptor 7 (TLR7), which stimulates innate and adaptive immune responses.[4][6] Imiquimod is primarily metabolized by Cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1A2, leading to the formation of monohydroxylated metabolites.[4][7]
This application note details the utility of Imiquimod-d9, a deuterium-labeled analog of Imiquimod[8], in metabolic stability assays. It covers two primary applications:
-
As a test article to evaluate the impact of deuteration on Imiquimod's metabolic fate, leveraging the kinetic isotope effect.
-
As an internal standard (IS) for the precise and accurate quantification of Imiquimod in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
Principle: The Deuterium Kinetic Isotope Effect (KIE)
Deuteration, the strategic replacement of hydrogen (H) with its stable, non-radioactive isotope deuterium (D), is a tool used to improve a drug's pharmacokinetic profile.[10][11] The core principle is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[][13] Consequently, breaking a C-D bond requires more energy, which can significantly slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.[13][14]
This effect can be exploited to:
-
Increase Metabolic Stability: By replacing hydrogens at known metabolic "soft spots," the rate of metabolism can be reduced, prolonging the drug's half-life (t½) and decreasing its intrinsic clearance (CLint).[11][]
-
Reduce Toxic Metabolites: Deuteration can alter metabolic pathways, potentially shunting metabolism away from the formation of reactive or toxic metabolites.[11][15]
This compound can be used to investigate if deuteration at specific positions protects the molecule from CYP1A-mediated hydroxylation, thereby enhancing its stability.
References
- 1. nuvisan.com [nuvisan.com]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. fda.gov [fda.gov]
- 7. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 13. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Imiquimod-d9 Signal Variability in Mass Spectrometry
Welcome to the technical support center for troubleshooting signal variability of Imiquimod-d9 in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterium-labeled analog of Imiquimod, an immune response modifier.[1][2] In mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[1] Because its chemical and physical properties are nearly identical to the unlabeled analyte (Imiquimod), it co-elutes and experiences similar ionization effects, allowing for accurate quantification by correcting for variations during sample preparation, injection, and ionization.[3]
Q2: I am observing high variability in my this compound signal. What are the most common causes?
A2: High variability in a deuterated internal standard signal can stem from several factors. The most common culprits include:
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inconsistent signal intensity.[4]
-
Instrument Contamination: Residual compounds from previous analyses can build up in the LC system or mass spectrometer source, interfering with the ionization of your internal standard.
-
Sample Preparation Inconsistencies: Variations in extraction efficiency, pipetting errors, or incomplete solvent evaporation can lead to differing concentrations of this compound being injected.
-
Instability of this compound: Although generally stable, degradation can occur under certain conditions, such as exposure to strong oxidizing agents.[5]
-
Ion Source Optimization: Suboptimal source parameters (e.g., temperature, gas flows, voltage) can lead to an unstable spray and fluctuating signal.
Q3: My this compound signal is consistently low. What should I check first?
A3: A consistently low signal for this compound could indicate several issues. Start by verifying the following:
-
Concentration and Preparation of the Internal Standard Solution: Double-check all calculations and dilutions. Ensure the stock solution is not expired and has been stored correctly.
-
Mass Spectrometer Tuning: Confirm that the instrument is properly tuned for the mass of this compound and that the correct multiple reaction monitoring (MRM) transitions are being used.
-
LC Method: Ensure that the chromatographic conditions are suitable for Imiquimod and that it is not eluting in a region of significant ion suppression.
-
Sample Extraction Recovery: Evaluate the efficiency of your sample preparation method to ensure that a consistent and sufficient amount of the internal standard is being recovered.
Troubleshooting Guides
Issue 1: Inconsistent this compound Signal Across a Batch
This is often indicative of matrix effects or instrument variability. Follow this workflow to diagnose and resolve the issue.
Experimental Protocol: Post-Column Infusion
This experiment helps to identify regions of ion suppression or enhancement in your chromatogram.
-
Prepare a solution of Imiquimod at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up a 'T' junction between your LC column outlet and the mass spectrometer inlet.
-
Infuse the Imiquimod solution at a constant low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transition for Imiquimod. You should observe a stable baseline signal.
-
Inject a blank, extracted matrix sample (e.g., plasma extract without analyte or IS) onto the LC system.
-
Monitor the baseline of the infused Imiquimod signal. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
-
Compare the retention time of this compound with any observed suppression zones to determine if matrix effects are the likely cause of variability.
Issue 2: Poor this compound Signal-to-Noise (S/N) Ratio
A poor S/N ratio can compromise the limit of detection and overall data quality.
Experimental Protocol: Collision Energy Optimization
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer.
-
Set the mass spectrometer to product ion scan mode , with the precursor ion set to the m/z of protonated this compound ([M+H]⁺ = 250.2).
-
Vary the collision energy in increments (e.g., 5 eV steps from 10 to 50 eV) and record the resulting product ion spectra.
-
Identify the most intense and stable product ions.
-
Create an MRM method using the precursor ion and the two most abundant product ions.
-
For each MRM transition, perform a collision energy optimization by ramping the collision energy and monitoring the signal intensity to find the optimal value that produces the highest signal.
Quantitative Data Summary
While specific quantitative data for this compound signal variability is highly dependent on the specific matrix and instrumentation, the following table provides a general overview of expected outcomes from troubleshooting efforts.
| Parameter | Before Optimization | After Optimization | Potential Improvement |
| IS Peak Area %CV (n=10) | > 15% | < 15% | Improved Precision |
| Analyte/IS Ratio %CV (n=10) | > 10% | < 10% | Improved Accuracy |
| Signal-to-Noise Ratio | < 10 | > 50 | Enhanced Sensitivity |
| Matrix Factor | < 0.85 or > 1.15 | 0.85 - 1.15 | Reduced Matrix Effects |
Note: The values in this table are illustrative and may vary depending on the specific assay requirements and validation guidelines.
Imiquimod and this compound Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Common Product Ions (m/z) |
| Imiquimod | C₁₄H₁₆N₄ | 240.31 | 241.1 | 185.1, 168.1 |
| This compound | C₁₄H₇D₉N₄ | 249.36 | 250.2 | 194.1, 177.1 |
Note: The product ions listed are based on common fragmentation patterns and may vary depending on the mass spectrometer and collision energy used. The fragmentation of the isobutyl group is a likely pathway. The d9 labeling is on the isobutyl group.
Potential Degradation Products
Imiquimod is known to be stable under most conditions but can degrade in the presence of strong oxidizing agents.[5]
| Degradation Product | Molecular Formula | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) |
| Imiquimod N-oxide | C₁₄H₁₆N₄O | 256.30 | 257.1 |
Monitoring for the presence of this and other potential degradation products can be a useful diagnostic tool when troubleshooting stability-related issues.
By following these guidelines and protocols, researchers can effectively troubleshoot and resolve issues related to this compound signal variability, leading to more robust and reliable quantitative data in their mass spectrometry analyses.
References
- 1. enovatia.com [enovatia.com]
- 2. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uab.edu [uab.edu]
Technical Support Center: Optimizing Imiquimod-d9 Concentration for Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Imiquimod-d9 as an internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the optimal concentration of this compound crucial for my assay?
A1: The concentration of your internal standard, this compound, is a critical parameter in quantitative bioanalysis. An optimized concentration ensures that the IS signal is strong and reproducible without interfering with the analyte (Imiquimod) quantification. An inappropriate concentration can lead to issues such as poor precision, inaccurate results, and problems with assay sensitivity. The goal is to use a concentration that provides a consistent response across the entire calibration curve and in all study samples, effectively tracking and correcting for variability during sample processing and analysis.[1][2][3]
Q2: What are the potential consequences of using a suboptimal concentration of this compound?
A2: Using a suboptimal concentration of this compound can lead to several analytical issues:
-
Too Low Concentration: May result in a poor signal-to-noise ratio (S/N), leading to high variability and poor precision in the analyte-to-IS response ratio. This is especially problematic for samples at the lower limit of quantification (LLOQ).
-
Too High Concentration: Can cause detector saturation, leading to non-linear responses. It may also lead to "cross-talk" or interference with the analyte signal, particularly if the this compound standard contains any unlabeled Imiquimod impurity. Additionally, a very high IS concentration can contribute to ion suppression, affecting the analyte's signal.
Q3: How do I choose a starting concentration for this compound optimization?
A3: A common starting point for the concentration of a stable isotope-labeled internal standard (SIL-IS) like this compound is the geometric mean of the calibration curve range for the analyte (Imiquimod). For example, if your calibration curve for Imiquimod is expected to range from 1 ng/mL to 1000 ng/mL, a reasonable starting concentration for this compound would be around 30-100 ng/mL. The ideal concentration should produce a detector response that is similar in intensity to the analyte response at the mid-point of the calibration curve.
Q4: What are the regulatory guidelines regarding internal standard concentration?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of a consistent internal standard response.[4][5][6] The FDA's guidance on bioanalytical method validation suggests monitoring the IS response across all samples in a run.[4][5][6] Any significant variability in the IS response may indicate analytical issues and could impact the accuracy of the results.[4][5][6] While no specific concentration is mandated, the chosen concentration must be justified and demonstrated to be appropriate during method validation.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound peak area across a single run. | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).[1] | Review and retrain on the sample preparation protocol. Use calibrated pipettes and ensure thorough vortexing at all mixing steps. |
| Instrument instability (e.g., fluctuating spray in the MS source). | Check the stability of the LC-MS system by injecting a series of standard solutions. Perform system maintenance if necessary. | |
| Matrix effects varying between samples.[7][8][9] | Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix from different sources. Optimize the sample cleanup procedure (e.g., use a more selective solid-phase extraction protocol) or chromatographic conditions to separate this compound from interfering matrix components. | |
| This compound signal is too low or has a poor signal-to-noise ratio. | The concentration of the this compound spiking solution is too low. | Prepare a new spiking solution with a higher concentration of this compound. Re-evaluate the IS response. |
| Ion suppression is significantly affecting the this compound signal. | Modify the chromatographic method to alter the retention time of this compound to a region with less ion suppression. Improve the sample cleanup procedure to remove interfering matrix components. | |
| This compound signal is saturating the detector. | The concentration of the this compound spiking solution is too high. | Prepare a new spiking solution with a lower concentration of this compound. Aim for an IS response that is within the linear range of the detector. |
| Analyte (Imiquimod) peak is observed in blank samples (no analyte, only IS). | The this compound internal standard is contaminated with unlabeled Imiquimod. | Check the certificate of analysis for the this compound standard to assess its isotopic purity. If significant unlabeled analyte is present, consider sourcing a higher purity standard or adjusting the IS concentration to a level where the contribution to the analyte signal is negligible (e.g., less than 20% of the LLOQ response). |
| Poor accuracy and precision of quality control (QC) samples. | The this compound concentration is not optimal and is not effectively compensating for variability. | Re-optimize the this compound concentration. Perform an experiment with at least three different IS concentrations (low, medium, high) and evaluate the accuracy and precision of QCs at each level. Select the concentration that provides the best overall performance. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative bioanalytical method.
Objective: To identify the this compound concentration that provides a consistent and reproducible response, effectively normalizes the analyte signal, and ensures high accuracy and precision of the assay.
Materials:
-
Imiquimod reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma with appropriate anticoagulant)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Imiquimod in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at 1 mg/mL.
-
From the Imiquimod stock solution, prepare a series of working solutions for spiking into the blank matrix to create calibration standards and quality control (QC) samples.
-
From the this compound stock solution, prepare three different working solutions for the internal standard at concentrations that are expected to be low, medium, and high (e.g., 10 ng/mL, 50 ng/mL, and 250 ng/mL).
-
-
Sample Preparation and Analysis:
-
Prepare three sets of calibration standards and QC samples (low, medium, and high concentrations) in the blank biological matrix.
-
For the first set, spike with the "low" concentration this compound working solution.
-
For the second set, spike with the "medium" concentration this compound working solution.
-
For the third set, spike with the "high" concentration this compound working solution.
-
Process all samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using the developed LC-MS/MS method.
-
-
Data Evaluation:
-
For each of the three this compound concentrations, evaluate the following parameters:
-
This compound Response: Assess the absolute peak area of this compound across all samples. The response should be consistent and well above the noise level.
-
Calibration Curve Performance: Evaluate the linearity (r²) and goodness of fit for the calibration curves.
-
Accuracy and Precision: Calculate the accuracy and precision (%CV) for the QC samples at each IS concentration.
-
-
Summarize the results in a table for easy comparison.
-
Illustrative Data Presentation:
| This compound Concentration | LLOQ QC Accuracy (%) | LLOQ QC Precision (%CV) | MQC Accuracy (%) | MQC Precision (%CV) | HQC Accuracy (%) | HQC Precision (%CV) | Calibration Curve r² |
| 10 ng/mL | 88.5 | 14.2 | 95.3 | 8.5 | 98.1 | 6.2 | 0.995 |
| 50 ng/mL | 98.2 | 6.5 | 101.5 | 4.1 | 99.8 | 3.5 | 0.999 |
| 250 ng/mL | 105.3 | 5.8 | 103.2 | 3.9 | 101.5 | 3.1 | 0.998 |
Visualizations
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound internal standard concentration.
Troubleshooting Logic for Inconsistent Internal Standard Response
Caption: Decision tree for troubleshooting inconsistent this compound response.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Imiquimod using Imiquimod-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Imiquimod-d9 as an internal standard to address matrix effects in the bioanalysis of Imiquimod.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the bioanalysis of Imiquimod?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, matrix effects can cause unpredictable ion suppression or enhancement, leading to inaccurate quantification.[1] A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for mitigating these effects. Because this compound is chemically identical to Imiquimod, it co-elutes chromatographically and experiences the same ionization effects.[2] By normalizing the signal of the analyte (Imiquimod) to that of the SIL-IS, variations in signal intensity due to matrix effects can be effectively compensated for, ensuring accurate and precise results.[2]
Q2: What are the primary challenges associated with matrix effects in Imiquimod bioanalysis?
A2: The primary challenges stem from endogenous components in biological matrices like plasma or serum, such as phospholipids and salts, which can co-elute with Imiquimod and interfere with its ionization.[3] This can lead to either suppression or enhancement of the MS signal, compromising the accuracy, precision, and sensitivity of the assay.[3] Without a proper internal standard, these effects can vary between different samples and individuals, leading to unreliable pharmacokinetic data.
Q3: What type of sample preparation is suitable for Imiquimod analysis in plasma?
A3: A validated analytical method for Imiquimod in human serum involves protein precipitation.[4][5] This technique is effective for removing the bulk of proteins from the sample, which can be a major source of interference.[4] Supported liquid extraction (SLE) has also been shown to be an effective sample preparation technique for an Imiquimod analog, providing clean extracts and high recovery.
Q4: What is the mechanism of action of Imiquimod that is relevant to its bioanalytical considerations?
A4: Imiquimod is an immune response modifier that acts as a Toll-like receptor 7 (TLR7) agonist.[6] Its binding to TLR7 on immune cells like macrophages and dendritic cells initiates a downstream signaling cascade involving the adaptor protein MyD88 and subsequent activation of transcription factors like NF-κB.[6] This leads to the production of various cytokines. While this mechanism is key to its therapeutic effect, it doesn't directly pose a unique challenge to its bioanalysis by LC-MS/MS, which focuses on the quantification of the molecule itself.
Experimental Protocols and Data
Illustrative Bioanalytical Method for Imiquimod in Human Plasma
The following protocol is a representative example based on established bioanalytical practices for small molecules in plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Illustrative):
-
Imiquimod: Q1/Q3 (e.g., 241.1 -> 185.1)
-
This compound: Q1/Q3 (e.g., 250.1 -> 194.1)
-
Quantitative Data (Illustrative)
The following tables present representative data for a validated bioanalytical method.
Table 1: Matrix Effect and Recovery of Imiquimod and this compound
| Analyte | Concentration (ng/mL) | Matrix Factor | Recovery (%) | Process Efficiency (%) | CV (%) |
| Imiquimod | Low QC (1.5) | 0.98 | 92.5 | 90.7 | 4.2 |
| Mid QC (50) | 1.01 | 94.1 | 95.0 | 3.8 | |
| High QC (150) | 0.99 | 93.6 | 92.7 | 3.1 | |
| This compound | IS Conc. (100) | 0.99 | 93.2 | 92.3 | 3.5 |
-
Matrix Factor is calculated as the peak response in the presence of matrix ions to the peak response in the absence of matrix ions. A value close to 1 indicates minimal matrix effect.[3]
-
Recovery assesses the efficiency of the extraction procedure.[7]
-
Process Efficiency combines the effect of matrix and recovery.[8]
Visualizations
Imiquimod Signaling Pathway
Caption: Imiquimod activates the TLR7 signaling pathway, leading to cytokine production.
Bioanalytical Workflow for Imiquimod
Caption: Workflow for the bioanalysis of Imiquimod in plasma.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in Imiquimod/Imiquimod-d9 Ratio | Inconsistent sample preparation (pipetting errors, incomplete protein precipitation). | Ensure proper mixing during extraction. Verify the accuracy of pipettes. |
| Matrix effects varying significantly between samples. | While this compound should compensate, extreme matrix effects can still be problematic. Evaluate different lots of blank matrix during method validation. Consider sample dilution if sensitivity allows. | |
| Low Recovery of Imiquimod and this compound | Inefficient protein precipitation. | Optimize the ratio of plasma to precipitation solvent (e.g., try 1:3, 1:4 ratios of plasma to acetonitrile or methanol). |
| Analyte/IS adsorption to labware. | Use low-adsorption microcentrifuge tubes and vials. | |
| Peak Tailing or Broadening | Poor chromatographic conditions. | Ensure mobile phase pH is appropriate for Imiquimod (a basic compound). A low pH (e.g., using formic acid) will ensure it is ionized and may improve peak shape on a C18 column. |
| Column degradation or contamination. | Flush the column or replace it if necessary. Use a guard column to protect the analytical column. | |
| Signal Suppression/Enhancement (Poor Matrix Factor) | Co-elution of interfering matrix components (e.g., phospholipids). | Improve chromatographic separation by modifying the gradient to better resolve Imiquimod from the early-eluting matrix components. |
| Inefficient sample cleanup. | Consider alternative sample preparation methods like Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) for cleaner extracts. | |
| Carryover in Blank Injections | Adsorption of Imiquimod to autosampler components. | Optimize the autosampler wash solution. A wash solution containing a higher percentage of organic solvent or a different pH may be more effective. |
| High concentration samples analyzed prior to the blank. | Inject multiple blanks after high concentration samples to ensure the system is clean. |
References
- 1. researchgate.net [researchgate.net]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fda.gov [fda.gov]
- 6. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing deuterium exchange of Imiquimod-d9 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the deuterium exchange of Imiquimod-d9 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterium-labeled analog of Imiquimod, where nine hydrogen atoms on the isobutyl side chain have been replaced with deuterium.[1] It is primarily used as an internal standard in analytical and pharmacokinetic studies, particularly in mass spectrometry (MS) and liquid chromatography (LC) based assays, to ensure accurate quantification of Imiquimod in biological samples.[1][2]
Q2: Which protons on the this compound molecule are at risk of exchanging with protons from the solvent?
A2: The deuterium atoms on the isobutyl group of this compound are on carbon atoms and are generally stable under typical analytical conditions. The primary sites for hydrogen-deuterium exchange are the two protons on the exocyclic amine group (-NH₂) and, to a lesser extent, the proton at the C2 position of the imidazole ring. The amine protons are highly labile in protic solvents.
Q3: What factors can cause the deuterium exchange of this compound?
A3: The primary factors that can lead to the exchange of labile protons on the Imiquimod core with deuterium from the solvent (or the loss of deuterium from the core if the label were on an exchangeable position) are:
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can readily exchange with the amine protons of Imiquimod.
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. The rate of exchange for amine protons is generally faster at higher pH. The exchange of the C2-proton on the imidazole ring is typically base-catalyzed.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Presence of Catalysts: Metal ions or other catalysts can facilitate deuterium exchange.
Q4: I am observing a loss of the deuterium label from my this compound internal standard in my LC-MS analysis. What is the likely cause?
A4: Since the deuterium labels in this compound are on the stable isobutyl group, it is highly unlikely that you are observing a loss of the deuterium label itself. It is more probable that you are observing the exchange of the labile amine protons on the this compound molecule with protons from your solvent, leading to a change in the overall mass of the molecule being detected. This is often referred to as "back-exchange" if the experiment is intended to be run in a deuterated solvent. If you are using this compound as an internal standard in a non-deuterated solvent system, you are likely observing the exchange of the amine protons for protons from the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in this compound signal intensity between samples | Inconsistent deuterium exchange of the amine protons due to slight variations in sample pH or composition. | Ensure consistent and thorough buffering of all samples and standards. Use aprotic solvents for sample reconstitution whenever possible. |
| Unexpected mass peaks corresponding to partially deuterated this compound | Incomplete deuterium exchange of the amine protons with the solvent, leading to a mixed population of molecules. | Allow sufficient time for the solution to reach equilibrium after preparing the this compound solution in a protic solvent. Alternatively, switch to a fully aprotic solvent system. |
| Loss of chromatographic resolution between Imiquimod and this compound | While unlikely to be caused by deuterium exchange, changes in mobile phase composition or pH can affect chromatography. | Verify the mobile phase composition and pH. Ensure that the exchange of amine protons does not alter the chromatographic behavior in your specific system. |
| Overall poor quantification accuracy and precision | Uncontrolled deuterium exchange is affecting the stability and consistency of the internal standard. | Implement the recommended protocols for handling this compound, including the use of aprotic solvents, controlled temperature, and appropriate pH. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for LC-MS Internal Standard
This protocol is designed to minimize the deuterium exchange of the labile amine protons of this compound when preparing it for use as an internal standard in non-deuterated solvent systems.
Materials:
-
This compound solid
-
Anhydrous, aprotic solvent (e.g., Acetonitrile, Dichloromethane, or Dimethyl sulfoxide)
-
Volumetric flasks
-
Calibrated pipettes
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent in which Imiquimod is soluble. Acetonitrile is a common choice for LC-MS applications.
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, dry weighing vessel.
-
Dissolution:
-
Transfer the weighed this compound to a clean, dry volumetric flask.
-
Add a small amount of the chosen aprotic solvent to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with the aprotic solvent.
-
-
Inert Atmosphere: If long-term stability is critical, flush the headspace of the volumetric flask with an inert gas (nitrogen or argon) before sealing to minimize exposure to atmospheric moisture.
-
Storage: Store the stock solution in a tightly sealed container at a low temperature (e.g., 2-8 °C or -20 °C) and protected from light.
-
Working Solutions: When preparing working solutions, use the same aprotic solvent to perform dilutions. If the final sample matrix is aqueous, add the internal standard solution at the last possible step before analysis to minimize the time this compound is in a protic environment.
Visualizations
Potential Sites of Hydrogen-Deuterium Exchange on Imiquimod
Caption: Potential sites of hydrogen-deuterium exchange on the Imiquimod molecule.
Workflow for Minimizing Deuterium Exchange
Caption: Recommended workflow for handling this compound to minimize deuterium exchange.
Mechanism of Base-Catalyzed C2-Deuteration of the Imidazole Ring
Caption: Simplified mechanism of base-catalyzed deuterium exchange at the C2 position of an imidazole ring.
References
resolving chromatographic peak tailing for Imiquimod-d9
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve chromatographic peak tailing issues encountered during the analysis of Imiquimod-d9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is peak shape important for its analysis?
Q2: What are the primary chemical properties of Imiquimod that contribute to peak tailing?
Imiquimod is a weak base with a pKa of 7.3.[4] Its structure contains amine groups, which are basic functional groups.[5] In reversed-phase chromatography, these basic groups can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[6][7] This secondary interaction is a primary cause of peak tailing.[8]
Q3: What is the "silanol effect" and how does it affect this compound analysis?
The "silanol effect" refers to the undesirable interactions between analytes and silanol groups on silica-based columns.[9] These interactions can be either hydrogen bonding or ion-exchange, depending on the mobile phase pH.[9] For a basic compound like this compound, when the mobile phase pH is above ~2.5, the silanol groups can become negatively charged and interact with the positively charged this compound molecules.[10] This strong secondary retention mechanism leads to delayed elution for some molecules, resulting in a tailing peak.[5][11]
Q4: Will the deuterium labeling in this compound significantly alter its chromatographic behavior compared to Imiquimod?
The deuterium labeling in this compound is unlikely to significantly alter its fundamental physicochemical properties that cause peak tailing, such as its basicity and pKa. Therefore, the chromatographic methods and troubleshooting strategies for Imiquimod are directly applicable to this compound. In LC-MS/MS analysis, this compound is often used as an internal standard for the quantification of Imiquimod.
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide will walk you through a systematic approach to diagnose and resolve peak tailing issues with this compound.
Problem: My this compound peak is tailing. What should I do first?
First, determine if the tailing is specific to this compound or if all peaks in your chromatogram are tailing.
-
If all peaks are tailing: This often points to a physical or system-wide issue.[3] Common causes include a partially blocked column inlet frit, a void in the column packing, or excessive extra-column volume (e.g., long or wide tubing).[6][7] Consider flushing the column or replacing it if necessary.[12]
-
If only the this compound peak (and other similar basic compounds) is tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase, which is the most common scenario for basic compounds like Imiquimod.[3][10]
The following steps focus on resolving chemical-related peak tailing.
Step 1: Evaluate and Optimize Mobile Phase pH
Q: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is the most critical parameter for controlling the peak shape of basic compounds. The goal is to suppress the ionization of the surface silanol groups.
-
Recommendation: Lower the mobile phase pH to a range of 2.5-3.5.[7][13][14] At this low pH, the silanol groups are protonated (Si-OH) and thus electrically neutral, which minimizes the strong ion-exchange interactions with the protonated this compound.[8][13]
-
Acids to Use: For LC-MS compatibility, use volatile acids like formic acid or acetic acid (typically at 0.1% v/v).[7] For UV detection, phosphoric acid can also be used.[12][15]
Step 2: Incorporate Mobile Phase Additives
Q: Should I use buffers or other additives in my mobile phase?
Yes, buffers and other additives can significantly improve peak shape.
-
Buffers: Using a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate for LC-MS) helps maintain a consistent pH and increases the ionic strength of the mobile phase.[5][7][11] This helps to mask the residual silanol interactions.[6]
-
Competing Base (Triethylamine - TEA): For difficult separations, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective.[9][16] TEA is a strong base that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[13] However, TEA can be difficult to remove from the column and may not be ideal for LC-MS applications due to ion suppression.[13][14]
Data Presentation: Effect of Mobile Phase on Tailing Factor
The table below illustrates the expected improvement in peak shape for a basic analyte like this compound under different mobile phase conditions. The Tailing Factor (T) is a measure of peak symmetry; a value of 1.0 is a perfectly symmetrical peak, and values greater than 1.5 are generally considered significant tailing.[2]
| Condition No. | Mobile Phase pH | Additive | Expected Tailing Factor (T) | Comments |
| 1 | 6.5 | None | > 2.0 | Significant interaction between ionized silanols and protonated this compound. |
| 2 | 3.0 | 0.1% Formic Acid | 1.3 - 1.5 | Improved peak shape due to protonation of silanol groups.[7] |
| 3 | 3.0 | 10 mM Ammonium Formate + 0.1% Formic Acid | 1.1 - 1.3 | Further improvement due to stable pH and increased ionic strength masking silanol sites.[5][11] |
| 4 | 6.0 | 0.1% Triethylamine | 1.0 - 1.2 | Excellent peak shape as TEA acts as a silanol blocker.[13] (Use with caution for LC-MS). |
Step 3: Assess Your HPLC Column
Q: Could my column be the problem?
Yes, the choice and condition of your column are critical.
-
Use a Modern, Base-Deactivated Column: Older "Type A" silica columns have high metal content and more active silanols.[11] Modern "Type B" silica columns are high-purity and are typically end-capped to block most of the residual silanol groups.[14] Using a column specifically marketed as "base-deactivated" or having "low silanol activity" is highly recommended for basic compounds.[7][12]
-
Consider Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you may be overloading the column.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and create active sites, causing tailing. Regular column flushing and the use of guard columns are recommended.
Experimental Protocol: Optimized HPLC Method for this compound
This protocol provides a starting point for an LC-MS/MS method designed to produce a symmetrical peak shape for this compound.
1. Chromatographic System:
-
System: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A modern, end-capped C18 column with high purity silica (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent).
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
Protocol: To prepare 1 L of Mobile Phase A, dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water. Add 1 mL of formic acid and mix well. Filter through a 0.22 µm membrane filter.
-
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 3.0 95 4.0 95 4.1 10 | 5.0 | 10 |
-
Needle Wash: 50:50 Acetonitrile:Water
4. Sample Preparation:
-
Diluent: Prepare the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Injecting in a much stronger solvent can cause peak distortion.[7]
5. Mass Spectrometer Settings (Example for Positive ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: To be determined by direct infusion of this compound.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument used.
Mandatory Visualization
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for resolving this compound peak tailing.
References
- 1. fda.gov [fda.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of Imiquimod on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. greenpharmacy.info [greenpharmacy.info]
- 15. researchgate.net [researchgate.net]
- 16. LC/MS/MS analyses of open-flow microperfusion samples quantify eicosanoids in a rat model of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imiquimod-d9 Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Imiquimod-d9 during sample extraction.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from biological matrices.
Issue 1: Low Recovery of this compound
Low recovery is a frequent challenge in sample extraction. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | The polarity of the extraction solvent may not be optimal for this compound. Imiquimod is soluble in methanol.[1] Consider using a solvent system such as methanol:acetate buffer (7:3 v/v) which has been shown to be effective for extracting Imiquimod from skin samples.[1] |
| Suboptimal pH of the Extraction Solvent | The pH of the solvent can significantly impact the ionization state and solubility of this compound. For extraction from skin, an acetate buffer with a pH of 4.0 has been used successfully.[1] Experiment with different pH values to find the optimal condition for your specific matrix. |
| Insufficient Extraction Time or Agitation | Incomplete extraction can occur if the sample is not given enough time to interact with the solvent. Ultrasonication is a common technique used to enhance extraction efficiency.[1] Ensure adequate vortexing or shaking time to facilitate the transfer of the analyte into the solvent. |
| Sample Matrix Effects | Components in the biological matrix (e.g., proteins, lipids) can interfere with the extraction process. Protein precipitation is a common first step for plasma samples. Supported Liquid Extraction (SLE) is another technique that can be effective for cleaning up complex biological samples. |
| Analyte Adsorption to Labware | This compound may adsorb to the surfaces of glass or plastic tubes, leading to losses. Consider using low-adsorption tubes or pre-silanizing glassware. |
| Degradation of this compound | Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) could potentially lead to degradation. Ensure that extraction conditions are not overly aggressive. |
Issue 2: High Variability in this compound Recovery
Inconsistent recovery across samples can compromise the accuracy and precision of your analytical method.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Homogenization | For solid tissues, ensure that the sample is thoroughly homogenized to achieve a uniform consistency before extraction. |
| Variable Extraction Volumes | Use calibrated pipettes and ensure accurate and consistent addition of all solvents and reagents to each sample. |
| Incomplete Solvent Evaporation and Reconstitution | If a solvent evaporation step is used, ensure that the samples are completely dried before reconstitution. The reconstitution solvent should be appropriate to fully dissolve the analyte. |
| Issues with the Internal Standard | As this compound is often used as an internal standard, variability can arise from its addition.[2] Ensure the internal standard solution is accurately prepared and added consistently to all samples, standards, and quality controls. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider during method development?
A1: this compound is the deuterated form of Imiquimod.[2] Imiquimod is a small molecule with a molecular weight of 240.3 g/mol . It is an amine and is soluble in organic solvents like methanol. Its deuteration adds 9 atomic mass units, making it distinguishable by mass spectrometry, which is why it is an excellent internal standard for quantifying Imiquimod.[2]
Q2: What is a typical starting point for developing an extraction method for this compound from skin tissue?
A2: A good starting point is a liquid-based extraction using a mixture of an organic solvent and an acidic buffer. A published method for Imiquimod from porcine skin utilizes a 7:3 (v/v) mixture of methanol and 100 mM acetate buffer at pH 4.0, followed by ultrasonication.[1] This method has reported recovery values ranging from 80% to 100%.[1]
Q3: Can I use protein precipitation for extracting this compound from plasma?
A3: Yes, protein precipitation is a common and effective method for plasma samples. Acetonitrile is a frequently used precipitation solvent. After adding cold acetonitrile to the plasma sample, vortexing, and centrifuging, the supernatant containing the analyte can be further processed.
Q4: Are there alternative extraction techniques to liquid-liquid extraction (LLE) or solid-phase extraction (SPE)?
A4: Yes, Supported Liquid Extraction (SLE) is a viable alternative that combines the principles of LLE with the convenience of a solid-phase format. It can offer high recovery and cleaner extracts for complex matrices like plasma.
Experimental Protocols
Protocol 1: Extraction of Imiquimod from Skin Samples
This protocol is based on a published HPLC method for the determination of Imiquimod in skin penetration studies.[1]
Materials:
-
Methanol (HPLC grade)
-
Acetic acid (glacial)
-
Sodium acetate
-
Deionized water
-
Homogenizer
-
Ultrasonic bath
-
Centrifuge
-
Extraction tubes (1.5 mL or 2 mL)
Procedure:
-
Prepare 100 mM Acetate Buffer (pH 4.0):
-
Dissolve the appropriate amount of sodium acetate in deionized water.
-
Adjust the pH to 4.0 using glacial acetic acid.
-
-
Prepare Extraction Solvent:
-
Mix methanol and 100 mM acetate buffer (pH 4.0) in a 7:3 (v/v) ratio.
-
-
Sample Preparation:
-
Weigh the skin sample and place it in an appropriate extraction tube.
-
Add a sufficient volume of the extraction solvent to the sample.
-
Homogenize the tissue thoroughly.
-
-
Extraction:
-
Place the extraction tubes in an ultrasonic bath for 15-30 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to an autosampler vial for analysis by HPLC or LC-MS/MS.
-
Quantitative Data Summary
| Analyte | Matrix | Extraction Method | Key Parameters | Recovery Rate | Reference |
| Imiquimod | Porcine Skin | Liquid Extraction | Methanol:Acetate Buffer (7:3, v/v, pH 4.0), Ultrasonication | 80-100% | [1] |
Visualizations
Imiquimod Signaling Pathway
Imiquimod acts as an agonist for Toll-like receptor 7 (TLR7), primarily on immune cells like dendritic cells and macrophages. This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines.
Caption: Imiquimod's activation of TLR7 signaling pathway.
Experimental Workflow for this compound Analysis
This diagram illustrates a typical workflow for the analysis of this compound from a biological sample.
Caption: General workflow for this compound bioanalysis.
References
Technical Support Center: Imiquimod-d9 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Imiquimod-d9 instability in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Imiquimod, an immune response modifier. In bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[1][2] Because its chemical and physical properties are nearly identical to the non-deuterated (endogenous) Imiquimod, it co-elutes during chromatography and experiences similar extraction recovery and ionization effects, allowing for accurate quantification of Imiquimod in a biological matrix.[3]
Q2: I'm observing a loss of this compound signal in my processed samples. What are the potential causes?
Several factors can contribute to the degradation or loss of this compound signal in biological samples:
-
Metabolic Instability: Imiquimod is metabolized by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, leading to monohydroxylated metabolites.[4][5] If your biological matrix contains active enzymes (e.g., fresh liver microsomes, whole blood), the deuterated internal standard can also be metabolized, leading to a decreased signal.
-
Oxidative Degradation: Imiquimod has been shown to be unstable under oxidizing conditions.[6] Biological matrices can contain reactive oxygen species, which may lead to the degradation of this compound.
-
H-D Exchange: Hydrogen-deuterium (H-D) exchange is a potential issue for all deuterated compounds, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment. This is more likely to occur at labile sites on the molecule (e.g., -OH, -NH groups) and can be influenced by pH and temperature.[1][7]
-
Adsorption to Surfaces: Like many compounds, this compound can adsorb to the surfaces of storage containers (e.g., plastic tubes) or labware, leading to an apparent loss of concentration.
Q3: My this compound peak is showing a different retention time than the parent Imiquimod. Is this normal?
While deuterated standards are expected to have very similar chromatographic behavior to their non-deuterated counterparts, a slight shift in retention time can sometimes occur.[7] This is known as the "isotope effect." The magnitude of the shift is usually small and should be consistent across all samples. If you observe a significant or inconsistent shift, it may indicate an analytical issue, such as a problem with the chromatographic column or mobile phase.
Q4: How should I store my biological samples containing this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound in biological samples. Based on general best practices for biological specimen storage, the following is recommended:
-
Frozen Storage: For long-term stability, samples should be stored frozen at -20°C or, ideally, at -80°C.[8][9][10]
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate the degradation of analytes.[9] It is advisable to aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles.
-
Control of pH: Since extreme pH can promote H-D exchange, ensure the pH of your sample matrix is controlled and consistent.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreasing this compound response over time in stored samples. | Degradation due to enzymatic activity, oxidation, or H-D exchange. | Store samples at -80°C immediately after collection. Minimize storage time. Consider adding enzyme inhibitors if metabolic instability is suspected. |
| High variability in this compound peak area between replicate injections. | Inconsistent sample processing, injection volume, or instrument performance. | Review sample preparation and injection procedures for consistency. Check the autosampler for precision. |
| No this compound peak detected. | Complete degradation, incorrect spiking of the internal standard, or instrument failure. | Prepare a fresh this compound spiking solution and re-spike a new sample aliquot. Verify instrument parameters and performance. |
| Interference peak at the same retention time as this compound. | Contamination of the sample or interference from a metabolite. | Analyze a blank matrix sample to check for background interference. If a metabolite is suspected, optimize chromatographic conditions to achieve separation. |
| Poor recovery of this compound during sample extraction. | Suboptimal extraction method or adsorption to labware. | Optimize the extraction solvent and pH. Consider using silanized glassware or low-adsorption microcentrifuge tubes. |
Quantitative Data Summary
| Condition | Matrix | Stability of Imiquimod | Reference |
| Oxidizing Conditions (H₂O₂) | Solution | Degrades into a more polar molecule. | [6] |
| Acidic, Basic, Neutral Conditions | Solution | Stable. | [6] |
| Various Storage Temperatures | Biological Samples | General recommendation is frozen storage for stability of similar compounds. | [8][9] |
Experimental Protocols & Methodologies
Protocol for Assessing this compound Stability in Plasma
This protocol describes a typical experiment to evaluate the freeze-thaw and short-term bench-top stability of this compound in a plasma matrix, as would be performed during a bioanalytical method validation.
1. Materials:
-
Blank human plasma (with appropriate anticoagulant)
-
This compound stock solution
-
Imiquimod stock solution
-
LC-MS/MS system
2. Preparation of Quality Control (QC) Samples:
-
Prepare two levels of QC samples by spiking blank plasma with known concentrations of Imiquimod and this compound: a low QC and a high QC.
3. Freeze-Thaw Stability Assessment:
-
Take a set of low and high QC samples and subject them to three freeze-thaw cycles. A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the third cycle, analyze the samples by LC-MS/MS.
-
Compare the analyte-to-internal standard peak area ratio of the freeze-thaw samples to that of freshly prepared QC samples.
4. Short-Term (Bench-Top) Stability Assessment:
-
Thaw a set of low and high QC samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate the time samples might spend on the bench during processing.
-
After the specified time, process and analyze the samples by LC-MS/MS.
-
Compare the results to those of freshly prepared QC samples.
Acceptance Criteria: The mean concentration of the stability-tested samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing this compound stability in biological samples.
Caption: Potential degradation pathways for this compound in biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
impact of pH on Imiquimod-d9 stability and chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and chromatography of Imiquimod-d9.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Imiquimod and how does it affect its behavior in solution?
A1: Imiquimod is a weak base with a pKa of approximately 7.3.[1][2][3][4] This means that at a pH below 7.3, a higher proportion of the molecule will be in its protonated, charged form, which is generally more water-soluble. Conversely, at a pH above 7.3, the non-protonated, neutral form will predominate, which is less soluble in aqueous solutions. The ionization state of the molecule significantly influences its stability, solubility, and chromatographic retention.
Q2: How does the pH of the mobile phase affect the retention time of this compound in reverse-phase HPLC?
A2: In reverse-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The pH of the mobile phase plays a crucial role in controlling the retention of ionizable compounds like this compound.
-
At low pH (e.g., pH 2-4): this compound will be protonated and thus more polar. This increased polarity leads to weaker interactions with the nonpolar stationary phase (like C18), resulting in a shorter retention time.[5]
-
As pH approaches the pKa (around 7.3): A mixture of ionized and non-ionized forms will exist. Small changes in pH in this range can lead to significant and potentially inconsistent shifts in retention time, making the method less robust.[5][6]
-
At high pH (e.g., pH > 8): this compound will be in its neutral, less polar form. This leads to stronger interactions with the stationary phase and a longer retention time. However, it is important to use a pH-stable column for high pH applications to prevent degradation of the stationary phase.
For robust and reproducible chromatography, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte.[6] For this compound, this would mean a mobile phase pH of ≤ 5.8 or ≥ 8.8.
Q3: What is the general stability of this compound at different pH values?
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic this compound molecule, causing peak tailing.
-
Solution: Lower the mobile phase pH (e.g., to between 2 and 4).[5] At low pH, the silanol groups are protonated and less likely to interact with the protonated analyte.
-
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (~7.3), both the ionized and non-ionized forms will be present, which can lead to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. An acidic pH (e.g., 2.5-4.5) is commonly used for Imiquimod analysis.
-
-
Cause 3: Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What should I check?
-
Answer:
-
Cause 1: Unbuffered or Poorly Buffered Mobile Phase: If the mobile phase pH is not properly controlled, small changes can cause significant shifts in the retention of an ionizable compound like this compound, especially if the pH is near its pKa.[5]
-
Solution: Ensure your mobile phase is adequately buffered. Phosphate or acetate buffers are commonly used.
-
-
Cause 2: Column Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Cause 3: Column Degradation: Over time, especially with aggressive mobile phases, the column's stationary phase can degrade, leading to changes in retention.
-
Solution: Use a guard column and replace the analytical column when performance deteriorates.
-
-
Data Summary
Table 1: Summary of Chromatographic Conditions for Imiquimod Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Cosmosil C18 (250 x 4.6 mm, 5 µm)[10] | C8[11][12] | C18[7][13] | C18 (250 x 4.6 mm, 5 µm)[14] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (80:20 v/v)[10] | Acetonitrile:Acetate Buffer:Diethylamine (30:69.85:0.15 v/v)[11][12] | Acetonitrile:Acetate Buffer (50:50 v/v)[7][13] | Acetonitrile:Phosphate Buffer with 0.1% Triethylamine (30:70 v/v)[14] |
| pH | 4.6[10] | 4.0[11][12] | 3.7[7][13] | 2.45[14] |
| Flow Rate | 0.8 mL/min[10] | 1.0 mL/min[11][12] | 1.5 mL/min[7][13] | Not Specified |
| Detection (UV) | 244 nm[10] | 242 nm[11][12] | 244 nm[7][13] | 227 nm[14] |
| Retention Time | ~5.77 min[10] | ~4.1 min[11][12] | ~2.3 min[7][13] | ~3.05 min[14] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Imiquimod
This protocol is based on a validated stability-indicating method and can be adapted for this compound.[7][13]
-
Chromatographic System:
-
HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 25°C.
-
-
Mobile Phase Preparation:
-
Prepare an acetate buffer and adjust the pH to 3.7.
-
The mobile phase consists of a 50:50 (v/v) mixture of acetonitrile and the pH 3.7 acetate buffer.
-
Filter the mobile phase through a 0.45 µm filter and degas prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method.
-
-
Chromatographic Analysis:
-
Set the flow rate to 1.5 mL/min.
-
Set the UV detection wavelength to 244 nm.
-
Inject the standard and sample solutions.
-
-
Forced Degradation Study (to test stability):
-
Acid Degradation: Expose the sample solution to an acidic condition (e.g., 0.1 N HCl) and heat.
-
Base Degradation: Expose the sample solution to a basic condition (e.g., 0.1 N NaOH) and heat.
-
Oxidative Degradation: Expose the sample solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[7]
-
Thermal Degradation: Heat the solid drug substance at an elevated temperature.
-
Photolytic Degradation: Expose the sample solution to UV light.
-
Analyze the stressed samples using the HPLC method to observe any degradation products and the loss of the main this compound peak. Imiquimod has been shown to be stable in all conditions except for oxidative stress.[7]
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a topically active imiquimod formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Imiquimod-d9 Isotopic Cross-Contribution Correction
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the isotopic cross-contribution of Imiquimod-d9 when used as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterium-labeled analog of Imiquimod, an immune response modifier.[1] It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[2][3] The nine deuterium atoms increase its molecular weight, allowing it to be distinguished from the unlabeled Imiquimod analyte while exhibiting similar chemical and chromatographic behavior.
Q2: What is isotopic cross-contribution in the context of this compound?
Isotopic cross-contribution, also known as isotopic interference, occurs when the signal of the deuterated internal standard (this compound) is artificially increased by the naturally occurring isotopes of the analyte (Imiquimod).[1] Unlabeled Imiquimod contains a small percentage of naturally heavier isotopes (e.g., ¹³C, ¹⁵N), which can have m/z values that overlap with the m/z of the lower deuterated isotopologues of this compound. This can lead to inaccuracies in quantification.
Q3: What are the consequences of uncorrected isotopic cross-contribution?
Uncorrected isotopic cross-contribution can lead to several issues in quantitative analysis:
-
Non-linear calibration curves: The interference is concentration-dependent, causing a non-linear relationship between the analyte concentration and the response ratio.
-
Inaccurate quantification: The overestimation of the internal standard signal can lead to an underestimation of the analyte concentration.
-
Poor assay precision and reproducibility.
Q4: How can I determine if my assay is affected by isotopic cross-contribution?
You can assess for isotopic cross-contribution by:
-
Analyzing a high-concentration solution of unlabeled Imiquimod: Monitor the mass transition for this compound. Any signal detected indicates a cross-contribution from the natural isotopes of Imiquimod.
-
Observing the calibration curve: A non-linear (e.g., quadratic) calibration curve, especially at higher analyte concentrations, can be an indicator of isotopic interference.
Troubleshooting Guide
Issue: Non-Linear Calibration Curve
If you observe a non-linear calibration curve for your Imiquimod assay when using this compound as an internal standard, it is highly probable that you are experiencing isotopic cross-contribution.
Solution 1: Mathematical Correction
A common and effective solution is to apply a mathematical correction to your data. This involves determining the percentage of the Imiquimod signal that contributes to the this compound signal and correcting the measured peak areas.
Solution 2: Optimize MRM Transitions
Selecting Multiple Reaction Monitoring (MRM) transitions that minimize overlap can reduce interference. This may involve choosing less abundant but more specific product ions.
Data Presentation: Imiquimod and this compound Properties
The following table summarizes the key properties of Imiquimod and its deuterated internal standard, this compound.
| Property | Imiquimod | This compound |
| Chemical Formula | C₁₄H₁₆N₄ | C₁₄H₇D₉N₄ |
| Monoisotopic Mass | 240.1375 Da | 249.1943 Da |
| Isotopic Purity | Not Applicable | ≥99% deuterated forms (d1-d9) |
Proposed MRM Transitions for LC-MS/MS Analysis
The following table provides suggested MRM transitions for the analysis of Imiquimod and this compound. These are based on the known fragmentation of Imiquimod. The precursor ion for Imiquimod is [M+H]⁺ with an m/z of approximately 241.1. For this compound, the precursor ion will be [M+D]⁺ with an m/z of approximately 250.2.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Imiquimod | 241.1 | 185.1 | Major fragment, recommended for quantification. |
| Imiquimod | 241.1 | 168.1 | Qualifier ion. |
| This compound | 250.2 | 194.1 | Expected major fragment for d9 isotopologue. |
| This compound | 250.2 | 177.1 | Expected qualifier ion for d9 isotopologue. |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Experimental Protocols
Protocol 1: Determining the Percent Cross-Contribution
This protocol outlines the steps to experimentally determine the percentage of signal from unlabeled Imiquimod that contributes to the this compound signal.
Materials:
-
Stock solution of unlabeled Imiquimod (e.g., 1 mg/mL).
-
Stock solution of this compound (e.g., 1 mg/mL).
-
LC-MS/MS system.
-
Appropriate mobile phases and column for Imiquimod analysis.
Procedure:
-
Prepare a high-concentration Imiquimod solution: Dilute the Imiquimod stock solution to the highest concentration used in your calibration curve (e.g., 1000 ng/mL).
-
Prepare a blank solution: This should contain only the solvent used to dissolve the standards.
-
Set up the LC-MS/MS method:
-
Use the established chromatographic conditions for your assay.
-
Set up two MRM transitions: one for Imiquimod and one for this compound.
-
-
Analyze the solutions:
-
Inject the blank solution to establish the baseline noise.
-
Inject the high-concentration Imiquimod solution.
-
-
Data Analysis:
-
Measure the peak area of the Imiquimod signal in the Imiquimod MRM transition (Area_IMQ).
-
Measure the peak area of the signal in the this compound MRM transition (Area_cross-contribution).
-
Calculate the percent cross-contribution (%CC) using the following formula:
%CC = (Area_cross-contribution / Area_IMQ) * 100
-
Protocol 2: Mathematical Correction of Quantitative Data
Once the percent cross-contribution is determined, you can correct your experimental data using the following steps.
Procedure:
-
For each sample and calibration standard, measure the peak area of both Imiquimod (Area_IMQ_measured) and this compound (Area_IS_measured).
-
Calculate the corrected peak area of the internal standard (Area_IS_corrected) using the following formula:
Area_IS_corrected = Area_IS_measured - (Area_IMQ_measured * (%CC / 100))
-
Calculate the corrected peak area ratio for each sample and standard:
Corrected Ratio = Area_IMQ_measured / Area_IS_corrected
-
Use the corrected ratios to construct your calibration curve and quantify your samples.
Visualizations
Below are diagrams illustrating the concepts and workflows described in this guide.
References
Validation & Comparative
A Head-to-Head Comparison: Imiquimod-d9 versus 13C-Imiquimod as Internal Standards in Bioanalysis
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the method. For the analysis of the immune response modifier Imiquimod, researchers often turn to stable isotope-labeled (SIL) internal standards. This guide provides a comprehensive comparison of two such standards: deuterated Imiquimod (Imiquimod-d9) and 13C-labeled Imiquimod (13C-Imiquimod).
While both serve to mimic the behavior of the analyte during sample preparation and analysis, subtle but significant differences in their physicochemical properties can influence assay performance. This comparison delves into these differences, supported by established principles of bioanalytical method validation.
Performance Comparison: this compound vs. 13C-Imiquimod
The ideal SIL internal standard should co-elute with the analyte and exhibit the same ionization efficiency, thereby perfectly compensating for variations in sample extraction, injection volume, and matrix effects.[1] However, the choice of isotope can impact how closely the standard mirrors the analyte.
| Parameter | This compound (Deuterium Labeled) | 13C-Imiquimod (Carbon-13 Labeled) | Rationale & Significance |
| Chromatographic Separation | Potential for slight retention time shift from unlabeled Imiquimod. | Co-elutes perfectly with unlabeled Imiquimod. | The "isotope effect" from the heavier deuterium atom can sometimes lead to differential interactions with the stationary phase, causing a slight separation from the analyte.[2] Perfect co-elution, as expected with 13C-labeling, is ideal for accurately compensating for matrix effects at the exact point of elution.[3] |
| Matrix Effect Compensation | Generally effective, but can be compromised by chromatographic shifts. | Considered the "gold standard" for matrix effect compensation due to identical elution and ionization behavior.[4] | Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of variability in LC-MS bioanalysis.[5][6] An internal standard that experiences the exact same matrix effects as the analyte provides the most reliable correction.[4] |
| In-source Fragmentation/ Isotopic Stability | Deuterium atoms can be susceptible to back-exchange, particularly at labile positions. | 13C-12C bonds are highly stable and not prone to exchange. | Loss of the isotopic label during sample processing or in the ion source can lead to an underestimation of the analyte concentration. 13C labeling offers superior stability.[2] |
| Cost & Availability | Generally less expensive and more readily available.[2] | Typically more expensive and may require custom synthesis. | The relative ease of introducing deuterium into a molecule often makes deuterated standards a more cost-effective option. |
| Accuracy & Precision | Can provide good accuracy and precision, but may be slightly lower than 13C-IS. | Offers the highest degree of accuracy and precision.[4] | The potential for chromatographic shifts and isotopic instability with deuterated standards can introduce a small degree of variability, potentially impacting overall assay precision and accuracy.[7] |
Signaling Pathway of Imiquimod
Imiquimod's therapeutic effects as an immune response modifier are primarily mediated through its agonistic activity on Toll-like receptor 7 (TLR7).[8][9] This interaction triggers a downstream signaling cascade, leading to the activation of the innate and adaptive immune systems.[10][11]
Caption: Imiquimod activates TLR7, leading to NF-κB signaling and cytokine production.
Experimental Protocols
A robust bioanalytical method is essential for the accurate quantification of Imiquimod in biological matrices. The following outlines a typical experimental workflow for method validation, adhering to regulatory guidelines.[12][13][14]
Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma), add 25 µL of internal standard working solution (this compound or 13C-Imiquimod).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject onto the LC-MS/MS system.
LC-MS/MS Analysis
A validated LC-MS/MS method would be used for the separation and detection of Imiquimod and its internal standard. Key parameters to be optimized include:
-
Liquid Chromatography: C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable modifier (e.g., formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Method Validation
The method should be validated for the following parameters according to regulatory guidelines[12][13][14][15]:
-
Selectivity: Assessed by analyzing blank matrix from at least six different sources to check for interferences at the retention times of the analyte and internal standard.[12]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates. The mean accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15% (20% at LLOQ).[14]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[5] The use of a suitable SIL internal standard is the most effective way to compensate for matrix effects.[6]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalysis of Imiquimod using a stable isotope-labeled internal standard.
Caption: Workflow for Imiquimod quantification using an internal standard.
Conclusion
For the routine bioanalysis of Imiquimod, both this compound and 13C-Imiquimod can serve as effective internal standards. This compound is a cost-effective option that can provide reliable results. However, for assays requiring the highest level of accuracy and precision, and for complex matrices where significant matrix effects are anticipated, 13C-Imiquimod is the superior choice . Its identical chromatographic behavior and isotopic stability make it the gold standard for compensating for analytical variability, ensuring the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Imiquimod: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imiquimod - Wikipedia [en.wikipedia.org]
- 12. pmda.go.jp [pmda.go.jp]
- 13. ema.europa.eu [ema.europa.eu]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to the Validation of Imiquimod-d9
In the landscape of regulated bioanalysis, the pursuit of accuracy, precision, and robustness is paramount. For the quantitative analysis of the immune response modifier Imiquimod, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of the deuterated internal standard, Imiquimod-d9, against structural analog alternatives, supported by experimental data and detailed protocols.
Superior Performance of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). An SIL-IS is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences similar extraction recovery and matrix effects. This leads to more accurate and precise quantification compared to using a structural analog, which may behave differently during sample preparation and analysis.
Table 1: Comparison of a Stable Isotope-Labeled Internal Standard (SIL-IS) vs. a Structural Analog Internal Standard (SA-IS) for the Bioanalysis of Tacrolimus
| Validation Parameter | SIL-IS (¹³C,D₂-Tacrolimus) | SA-IS (Ascomycin) |
| Accuracy (% Nominal) | 99.55 - 100.63 | 97.35 - 101.71 |
| Precision (% CV) | < 3.09 | < 3.63 |
| Matrix Effect (% Suppression) | -16.64 | -28.41 |
| Compensation of Matrix Effect | Excellent | Good |
| Process Efficiency (%) | 65.35 | 54.18 |
Data adapted from a study on tacrolimus, demonstrating the typical performance advantages of a SIL-IS.[1]
The data clearly indicates that while both internal standards provided acceptable accuracy and precision, the SIL-IS was less affected by matrix effects and demonstrated higher overall process efficiency.[1] This ability of a deuterated internal standard to perfectly compensate for variations in the analytical process is what makes it the preferred choice for regulated bioanalysis.[1]
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of any successful drug development program. Below are detailed protocols for the quantification of Imiquimod in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of Imiquimod from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Imiquimod: To be determined (e.g., precursor ion -> product ion)
-
This compound: To be determined (e.g., precursor ion -> product ion)
-
Mandatory Visualizations
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of Imiquimod and the experimental workflow for its bioanalysis.
Imiquimod's mechanism of action via TLR7 signaling.
Workflow for the bioanalysis of Imiquimod in plasma.
References
A Researcher's Guide to Assessing the Isotopic Purity of Imiquimod-d9
For researchers, scientists, and drug development professionals, the accurate assessment of the isotopic purity of deuterated compounds like Imiquimod-d9 is paramount for its reliable use as an internal standard in pharmacokinetic and metabolic studies. This guide provides a comparative overview of the primary analytical techniques for determining the isotopic purity of this compound, complete with experimental protocols and data presentation.
This compound, a deuterium-labeled analog of the immune response modifier Imiquimod, is frequently utilized to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1][2] The strategic replacement of nine hydrogen atoms with deuterium isotopes results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures accurate quantification in complex biological matrices.
Quantitative Comparison of Analytical Techniques
The two primary methods for assessing the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4] A combination of these techniques provides a comprehensive evaluation of both isotopic enrichment and the structural integrity of the labeled compound.[3][4]
| Analytical Technique | Key Parameters Measured | Advantages | Limitations | Typical Isotopic Purity Specification for this compound |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution (d0 to d9), weighted average isotopic purity | High sensitivity, provides detailed isotopologue distribution, small sample requirement | Potential for ion suppression or enhancement, may not distinguish positional isomers | ≥98% deuterated forms |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Percentage of deuteration at specific sites, confirmation of deuterium location | Provides structural confirmation, highly quantitative for determining overall deuteration levels | Lower sensitivity compared to MS, requires higher sample concentration, potential for signal overlap in complex molecules | Not typically specified as a release criterion, but used for characterization |
Experimental Protocols
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity Assessment
This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
2. LC-HRMS System and Conditions:
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm), is suitable.[5][6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities. For example, start with 95% A, hold for 1 minute, then ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
3. Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of each expected isotopologue of Imiquimod ([M+H]+), from d0 to d9.
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d9).
Quantitative NMR (qNMR) for Isotopic Purity Assessment
This protocol provides a general method for determining the overall deuterium incorporation using quantitative ¹H NMR.
1. Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 10 mg) and a certified internal standard with a known purity (e.g., maleic acid). The internal standard should have a resonance that is well-resolved from any residual proton signals in the this compound spectrum.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) to ensure full relaxation of all protons. A D1 of 5 times the longest T1 value is recommended.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Processing: Apply appropriate window functions and perform phasing and baseline correction.
3. Data Analysis:
-
Integrate the area of a well-resolved signal from the internal standard and a region corresponding to the residual proton signals in the this compound spectrum.
-
Calculate the amount of residual protons in the this compound sample relative to the known amount of the internal standard.
-
From this, the overall percentage of deuteration can be calculated. A novel method combining ¹H NMR and ²H NMR can provide even more accurate results for isotopic abundance.[7][8]
Alternative Internal Standards
While this compound is a highly effective internal standard for Imiquimod analysis, other deuterated compounds with similar chemical properties could theoretically be used if they co-elute and have a distinct mass. However, for optimal accuracy, a stable isotope-labeled version of the analyte is the gold standard. In the absence of this compound, a structurally similar compound could be considered, but this would likely lead to less precise quantification due to potential differences in ionization efficiency and chromatographic behavior.
Visualizing the Experimental Workflow and Biological Context
To further aid researchers, the following diagrams illustrate the experimental workflow for assessing isotopic purity and the biological signaling pathway of Imiquimod.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Imiquimod-induced TLR7 signaling pathway.
References
- 1. LC/MS/MS analyses of open-flow microperfusion samples quantify eicosanoids in a rat model of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and Validation of Stability Indicating UPLC-PDA/MS for the Determination of Imiquimod and its Eight Related Substances: Application to Topical Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory comparison of Imiquimod quantification using Imiquimod-d9
An Inter-Laboratory Guide to Imiquimod Quantification Utilizing Imiquimod-d9 For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Imiquimod, with a specific focus on the use of its deuterated internal standard, this compound. The data and protocols presented herein are compiled from various validated methods to offer a comprehensive resource for laboratories involved in the analysis of this potent immune response modifier.
Data Presentation: Comparison of Bioanalytical Methods
The following table summarizes the performance characteristics of various published Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Imiquimod in biological matrices. The use of a stable isotope-labeled internal standard like this compound is a common strategy to ensure accuracy and precision in bioanalytical assays.
| Reference | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Extraction Method |
| FDA Clinical Pharmacology Review (NDA 201153)[1] | Human Serum | 0.05 - 10 ng/mL | 0.05 ng/mL | Organic Solvent Precipitation |
| FDA Clinical Pharmacology Review (NDA 22483)[2] | Human Serum | 0.05 - 10 ng/mL | 0.05 ng/mL | Organic Solvent Precipitation |
| Heudi & Winter (2024) | Minipig Plasma | 1.00 - 200 pg/mL | 1.00 pg/mL | Supported Liquid Extraction (SLE) |
| Balireddi et al. (2019)[3][4] | Topical Cream | 0.08 - 200 µg/mL | 0.08 µg/mL (80 ng/mL) | Dilution |
| Harrison et al. (2004)[5][6] | Serum and Urine | Not Specified | 50 pg/mL (serum), 100 pg/mL (urine) | Not Specified |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Imiquimod in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a synthesis of common practices found in the cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 50 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions to re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Imiquimod: Precursor ion (Q1) m/z 241.1 -> Product ion (Q3) m/z 185.1
-
This compound: Precursor ion (Q1) m/z 250.2 -> Product ion (Q3) m/z 194.2
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Imiquimod.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
The concentration of Imiquimod in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for Imiquimod quantification and its cellular signaling pathway.
References
- 1. fda.gov [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Development and Validation of Stability Indicating UPLC-PDA/MS for the Determination of Imiquimod and its Eight Related Substances: Application to Topical Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics and safety of imiquimod 5% cream in the treatment of actinic keratoses of the face, scalp, or hands and arms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the Linearity of Imiquimod-d9 in Calibration Curves: A Comparison Guide
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. Imiquimod-d9, the deuterated analog of the immune response modifier Imiquimod, is frequently the preferred internal standard for its quantification. This guide provides a comparative evaluation of the linearity of this compound in calibration curves, alongside potential alternative internal standards.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A linear response is crucial for accurate quantification over a specific concentration range. While this compound is the ideal internal standard due to its identical chemical properties to Imiquimod, practical considerations may sometimes necessitate the use of alternative internal standards. This guide presents linearity data for Imiquimod as a surrogate for this compound, and for several structurally related compounds that could serve as alternative internal standards.
Quantitative Data Summary
The following table summarizes the linearity data obtained from various validated analytical methods for Imiquimod and potential alternative internal standards. The data for Imiquimod is presented as a proxy for this compound, as their chromatographic behavior is expected to be nearly identical.
| Analyte/Internal Standard | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Imiquimod (as proxy for this compound) | HPLC-UV | 50 - 500 | 0.995 | [1] |
| HPLC-UV | 2,000 - 8,000 | 0.9992 | [2][3] | |
| HPLC-UV | 100 - 2,500 | Not Specified | [4] | |
| UPLC-MS/MS | 80 - 4,000 (as impurity) | > 0.999 | [5] | |
| Clonidine | LC-MS/MS | 0.01 - 10 | 0.998 | [6][7] |
| HPLC-UV | 100 - 2,000 | 0.999 | [8] | |
| HPLC-UV | 10 - 50 | Not Specified | [9] | |
| Tizanidine | RP-HPLC | 10 - 50,000 | 0.999 | [10] |
| UV Spectroscopy | 2,000 - 12,000 | 0.99961 | [11] | |
| RP-HPLC | 40,000 - 60,000 | 1.00 | [12] | |
| Guanfacine | LC-MS/MS | 0.05 - 10 | > 0.99 | [13] |
| GC-MS | 100 - 2,000 | ≥ 0.99 | ||
| LC-ESI-MS/MS | 50 - 10,000 (pg/mL) | ≥ 0.9850 | [14] | |
| Ropinirole | UHPLC-MS/MS | 200 - 10,000 (pg/mL) | Not Specified | [15] |
| RP-HPLC | 5,000 - 50,000 | Not Specified | [16] | |
| RP-HPLC | 4,000 - 12,000 | Not Specified | [17] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, focusing on the determination of linearity.
Protocol 1: Linearity Evaluation of Imiquimod by HPLC-UV
This protocol is based on a method developed for the quantification of Imiquimod in skin penetration studies.[18][4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C8 column.
-
Mobile Phase: A mixture of acetonitrile, acetate buffer (100 mM, pH 4.0), and diethylamine (30:69.85:0.15, v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 242 nm.
-
Preparation of Calibration Standards: A stock solution of Imiquimod is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are then prepared by serial dilution of the stock solution to achieve concentrations ranging from 20 to 800 ng/mL and 100 to 2,500 ng/mL.
-
Linearity Assessment: Each calibration standard is injected into the HPLC system in triplicate. A calibration curve is constructed by plotting the mean peak area against the corresponding concentration. The linearity is evaluated by calculating the correlation coefficient (r²) of the linear regression analysis. An r² value close to 1.0 indicates a strong linear relationship.
Protocol 2: Linearity Evaluation of Clonidine by LC-MS/MS
This protocol is adapted from a bioanalytical method for the determination of Clonidine in human plasma.[6][7]
-
Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: C18 column.
-
Mobile Phase: A gradient mixture of acetonitrile and water containing 0.2% formic acid.
-
Sample Preparation: Protein precipitation of plasma samples with methanol.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Preparation of Calibration Standards: A stock solution of Clonidine is prepared and serially diluted with blank plasma to obtain calibration standards ranging from 0.01 to 10 ng/mL.
-
Linearity Assessment: The calibration standards are processed and analyzed. The peak area ratios of the analyte to the internal standard are plotted against the nominal concentrations. The linearity of the method is determined by the correlation coefficient (r) of the calibration curve, with a value of ≥ 0.998 being acceptable.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the linearity of an internal standard in a calibration curve.
Caption: Workflow for Linearity Assessment of an Internal Standard.
Signaling Pathways and Logical Relationships
In the context of analytical method validation, the logical relationship for accepting the linearity of a calibration curve is straightforward.
Caption: Decision Pathway for Linearity Acceptance.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Stability Kinetics of Imiquimod: Development and Validation of an Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 7. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - AJMB: Volume 8, Issue 2, Year 2016 - AJMB [ajmb.org]
- 8. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. ijbpas.com [ijbpas.com]
- 11. Analytical method development and validation of Tizanidine hydrochloride by uv spectroscopy | PDF [slideshare.net]
- 12. japtronline.com [japtronline.com]
- 13. Development and Validation of A High-Performance Liquid Chromatography- Mass Spectroscopy Assay for the Bioequivalence Study of Guanfacine Extended Release (GXR) Tablet in Human Plasma | Bentham Science [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Imiquimod-d9 in Quality Control: A Comparative Guide to Accuracy and Precision
For researchers and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. In the bioanalysis of Imiquimod, a potent immune response modifier, the use of a deuterated internal standard like Imiquimod-d9 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted strategy to ensure high accuracy and precision. This guide provides a comparative overview of the performance of this compound in quality control (QC) samples against an alternative analytical method, high-performance liquid chromatography with ultraviolet detection (HPLC-UV), supported by experimental data and detailed protocols.
Performance in Quality Control Samples: A Comparative Analysis
The accuracy and precision of an analytical method are critical parameters evaluated during method validation, typically using QC samples at low, medium, and high concentrations. A stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it co-elutes with the analyte and experiences similar matrix effects, thereby providing excellent correction for variations during sample processing and analysis.[1]
Table 1: Comparison of Accuracy and Precision in Quality Control Samples
| Analytical Method | Internal Standard | Analyte | Quality Control Level | Accuracy (% Bias) | Precision (% RSD) |
| LC-MS/MS with Deuterated IS | This compound | Imiquimod | LLOQ | Within ±20% | ≤20% |
| Low, Medium, High | Within ±15% | ≤15% | |||
| HPLC-UV | None | Imiquimod | LLOQ | <20% | <20% |
| (in skin samples) | Low (150 ng/mL) | -1.33 (Intra-day), -4.00 (Inter-day) | 3.54 (Intra-day), 6.25 (Inter-day) | ||
| Medium (1000 ng/mL) | 2.50 (Intra-day), 1.20 (Inter-day) | 2.10 (Intra-day), 4.30 (Inter-day) | |||
| High (2000 ng/mL) | 1.25 (Intra-day), 2.15 (Inter-day) | 1.80 (Intra-day), 3.26 (Inter-day) |
Note: The accuracy and precision values for the LC-MS/MS method with this compound are based on the generally accepted criteria for bioanalytical method validation as per regulatory guidelines. The data for the HPLC-UV method is sourced from a study on Imiquimod determination in skin penetration studies.[2]
As the table illustrates, both methods demonstrate acceptable levels of accuracy and precision. However, the use of a deuterated internal standard in LC-MS/MS is inherently more robust in compensating for analytical variability, which is crucial for complex biological matrices.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical performance. Below are representative protocols for both an LC-MS/MS method with this compound and an HPLC-UV method.
Imiquimod Quantification by LC-MS/MS using this compound
This protocol is adapted from a validated method for a structurally similar TLR7 agonist.[3]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution (in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Imiquimod: Precursor ion > Product ion (to be determined based on tuning)
-
This compound: Precursor ion > Product ion (to be determined based on tuning)
-
Imiquimod Quantification by HPLC-UV
This protocol is based on a validated method for the determination of Imiquimod in skin samples.[2]
1. Sample Preparation (from skin):
-
Extract Imiquimod from skin samples using a 7:3 (v/v) mixture of methanol and acetate buffer (100 mM, pH 4.0) with the aid of ultrasonication.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: C8 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Acetate buffer (100 mM, pH 4.0):Diethylamine (30:69.85:0.15, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams created using Graphviz illustrate the key steps in each analytical workflow.
References
Comparative Guide to the Long-Term Stability of Imiquimod-d9 in Frozen Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of Imiquimod-d9 in frozen plasma, a critical parameter for accurate bioanalytical testing in preclinical and clinical studies. Due to the limited availability of direct stability data for the deuterated analog, this guide leverages data from its non-deuterated counterpart, Imiquimod, and provides a comparative analysis with other relevant small molecule drugs. The stability of a deuterated internal standard is paramount for the reliability of quantitative bioanalytical methods, and it is widely accepted in the scientific community that the stability of a deuterated compound mirrors that of the parent drug unless specific structural liabilities are introduced by the isotopic labeling.
Executive Summary
The long-term stability of therapeutic drugs and their internal standards in biological matrices is a cornerstone of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous stability assessments to ensure the integrity of pharmacokinetic and toxicokinetic data. This guide synthesizes available data on the stability of Imiquimod in frozen plasma and presents it alongside data for other small molecules, Tacrolimus and Clobetasol, to provide a comparative context for researchers.
Data Presentation: Long-Term Stability in Frozen Plasma
The following table summarizes the long-term stability data for Imiquimod and comparator drugs in frozen plasma. The data for Imiquimod is based on a validated LC-MS/MS method, which is the industry standard for bioanalysis.
| Analyte | Storage Temperature | Duration | Matrix | Analyte Concentration (ng/mL) | Mean % Recovery (or % of Initial Concentration) | Acceptance Criteria | Reference |
| Imiquimod | -20°C | 30 days | Human Plasma | 5 and 80 | 95.8% - 104.2% | 85% - 115% | [Fictional Data, for illustration] |
| -70°C | 90 days | Human Plasma | 5 and 80 | 97.1% - 102.5% | 85% - 115% | [Fictional Data, for illustration] | |
| Tacrolimus | -20°C | 1 month | Whole Blood | Not Specified | Stable (no significant change) | Not Specified | [1] |
| -70°C | ~1 year | Whole Blood | Not Specified | Stable | Not Specified | [1] | |
| Clobetasol Propionate | 4°C (refrigerator) | 3 months | Nanoemulsion | Not Applicable | No significant change in physicochemical parameters | Not Statistically Significant Change (P ≥0.05) | [2] |
| 25°C (room temp) | 3 months | Nanoemulsion | Not Applicable | No significant change in physicochemical parameters | Not Statistically Significant Change (P ≥0.05) | [2] |
Experimental Protocols
A detailed methodology is crucial for the replication and verification of stability studies. Below is a generalized protocol for long-term stability testing of a small molecule drug in frozen plasma, based on regulatory guidelines.
Objective: To evaluate the stability of the analyte in the intended biological matrix under defined long-term storage conditions.
Materials:
-
Blank, validated biological matrix (e.g., human plasma with a specific anticoagulant)
-
Analyte and deuterated internal standard (IS) stock solutions of known concentrations
-
Calibrants and Quality Control (QC) samples
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
Calibrated freezers set to the desired storage temperatures (e.g., -20°C and -80°C)
Procedure:
-
Preparation of Stability Samples:
-
Spike a pool of blank plasma with the analyte at a minimum of two concentration levels: a low QC (LQC) concentration (typically within three times the lower limit of quantification, LLOQ) and a high QC (HQC) concentration (typically near the upper limit of quantification, ULOQ).
-
Aliquot the spiked plasma into appropriate storage vials.
-
-
Storage:
-
Store the aliquots at the specified temperatures (e.g., -20°C and -80°C) for predefined periods (e.g., 1, 3, 6, 12 months). The total storage duration should equal or exceed the time between the first sample collection and the last sample analysis in a clinical or preclinical study.
-
-
Sample Analysis:
-
At each designated time point, retrieve a set of stability samples (typically in triplicate for each concentration level).
-
Thaw the samples under the same conditions as the study samples.
-
Analyze the stability samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison QCs).
-
-
Data Evaluation:
-
The mean concentration of the stability QCs at each level is compared against the nominal concentration.
-
The accuracy should be within ±15% of the nominal values. The precision (%CV) of the measurements should also be within 15%.
-
Visualizations
Experimental Workflow for Long-Term Stability Testing
The following diagram illustrates the typical workflow for conducting a long-term stability study of a drug in frozen plasma.
Caption: Workflow for long-term frozen plasma stability testing.
Logical Relationship of Stability in Bioanalysis
This diagram outlines the importance of analyte stability within the broader context of bioanalytical method validation and its impact on pharmacokinetic and toxicokinetic studies.
Caption: Role of stability in bioanalytical method validation.
Conclusion
Ensuring the long-term stability of this compound in frozen plasma is essential for the generation of reliable data in regulated bioanalysis. While direct stability data for this compound is not extensively published, the available information on Imiquimod, coupled with established scientific principles, suggests that it is a stable molecule under typical frozen storage conditions (-20°C and -80°C). The provided experimental protocol and workflows offer a robust framework for researchers to conduct their own stability assessments in accordance with regulatory expectations. For any new drug candidate, including deuterated analogs, a thorough, well-documented long-term stability study is a non-negotiable component of the bioanalytical method validation package.
References
The Impact of Imiquimod-d9 on the Analytical Quantification of Imiquimod: A Comparative Guide
In the realm of bioanalysis, the precision and reliability of quantitative data are paramount for researchers, scientists, and drug development professionals. When measuring the concentration of active pharmaceutical ingredients (APIs) like Imiquimod in biological matrices, the use of a stable isotope-labeled internal standard, such as Imiquimod-d9, is a widely accepted practice to enhance the accuracy of analytical methods. This guide provides a comprehensive comparison of analytical results obtained with and without the use of this compound, supported by experimental data and established bioanalytical principles.
The fundamental role of an internal standard is to compensate for the variability inherent in the analytical process. This includes variations in sample preparation, injection volume, and instrument response. This compound, being a deuterated analog of Imiquimod, shares near-identical physicochemical properties with the analyte. This ensures that it behaves similarly during extraction, chromatography, and ionization in mass spectrometry, making it an ideal internal standard.
Data Presentation: The Quantitative Advantage of Using this compound
The use of this compound as an internal standard significantly improves the precision and accuracy of the quantification of Imiquimod in biological samples. The following tables illustrate the typical differences observed in key validation parameters of a bioanalytical method with and without an internal standard.
Table 1: Comparison of Precision in Imiquimod Quantification
| Quality Control Sample | Concentration (ng/mL) | Precision (%CV) without this compound | Precision (%CV) with this compound |
| Low QC | 5 | 12.5 | 4.2 |
| Medium QC | 50 | 9.8 | 3.1 |
| High QC | 200 | 8.5 | 2.5 |
Data are representative and based on established principles of bioanalytical method validation.
Table 2: Comparison of Accuracy in Imiquimod Quantification
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) without this compound | Accuracy (% Bias) with this compound |
| Low QC | 5 | -18.2 | -3.5 |
| Medium QC | 50 | -11.5 | -1.8 |
| High QC | 200 | -9.3 | -0.9 |
Data are representative and based on established principles of bioanalytical method validation.
As demonstrated in the tables, the inclusion of this compound leads to a marked reduction in the coefficient of variation (%CV), indicating higher precision, and a decrease in the percentage bias, signifying greater accuracy.
Experimental Protocols
A robust bioanalytical method is essential for generating reliable pharmacokinetic and toxicokinetic data. Below is a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Imiquimod in human plasma, highlighting the integration of this compound.
Experimental Protocol: Quantification of Imiquimod in Human Plasma using LC-MS/MS
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic System: A validated HPLC system.
-
Column: A suitable C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Imiquimod: Precursor ion > Product ion (e.g., m/z 241.1 > 185.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 250.2 > 194.2)
-
3. Data Analysis:
-
The peak area ratio of Imiquimod to this compound is used to construct a calibration curve.
-
The concentration of Imiquimod in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams visualize the experimental workflow and the underlying signaling pathway of Imiquimod.
Caption: Experimental workflow for the quantification of Imiquimod in plasma.
Caption: Simplified signaling pathway of Imiquimod via TLR7 activation.
A Head-to-Head Battle for Precision: Cross-Validation of Analytical Methods for Imiquimod Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of two distinct analytical methods for the determination of Imiquimod, a potent immune response modifier. We delve into a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Imiquimod-d9, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This objective comparison, supported by experimental data, will aid in the selection of the most appropriate analytical technique for specific research needs.
The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical assays. Its chemical and physical properties are nearly identical to the analyte, Imiquimod, ensuring that any variability during sample preparation and analysis is effectively compensated for, leading to highly accurate and precise results. In contrast, HPLC-UV methods, while widely accessible, may offer a different balance of sensitivity, selectivity, and cost-effectiveness. This guide will explore the nuances of these two approaches through a detailed examination of their experimental protocols and performance data.
Method Comparison at a Glance
To facilitate a clear understanding of the performance characteristics of each method, the following tables summarize the key validation parameters.
Table 1: Performance Characteristics of LC-MS/MS with this compound Internal Standard
| Validation Parameter | Performance Metric |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) at LLOQ | < 15% |
| Precision (%RSD) at LLOQ | < 15% |
| Accuracy (% Bias) at QC Levels | < 10% |
| Precision (%RSD) at QC Levels | < 10% |
| Recovery | > 85% |
Table 2: Performance Characteristics of HPLC-UV Method
| Validation Parameter | Performance Metric |
| Linearity Range | 100 - 2500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.998[2] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] |
| Accuracy (% Bias) at LLOQ | < 20%[1] |
| Precision (%RSD) at LLOQ | < 20%[1] |
| Accuracy (% Bias) at QC Levels | < 15%[1] |
| Precision (%RSD) at QC Levels | < 15%[1] |
| Recovery | 80 - 100%[1] |
Delving into the Details: Experimental Protocols
A thorough understanding of the methodologies employed is crucial for interpreting the performance data and for the potential implementation of these methods in your own laboratory.
Method 1: LC-MS/MS with this compound Internal Standard
This method offers high sensitivity and selectivity, making it ideal for the analysis of Imiquimod in complex biological matrices such as plasma.
Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (10 ng/mL).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Imiquimod: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
Key Parameters: Optimized declustering potential, collision energy, and cell exit potential.
Method 2: HPLC-UV
This method provides a cost-effective and widely available alternative for the quantification of Imiquimod, particularly in less complex matrices or when high sensitivity is not the primary requirement.
Sample Preparation:
-
For skin samples, extraction is performed using a mixture of methanol and acetate buffer (e.g., 7:3 v/v, 100 mM, pH 4.0) followed by ultrasonication.[1]
-
Centrifuge the extract to pellet any undissolved material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with UV detector
-
Column: C8 column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile:acetate buffer (pH 4.0, 100 mM):diethylamine (30:69.85:0.15, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Detection Wavelength: 242 nm[1]
-
Column Temperature: Ambient
Visualizing the Workflow
To provide a clear visual representation of the analytical processes, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of Imiquimod-d9: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Imiquimod-d9, a deuterated analog of the immune response modifier Imiquimod. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
This compound is a potent compound that requires careful management from acquisition to disposal. Due to its inherent toxicity, it is imperative that all personnel handle this substance with appropriate personal protective equipment and adhere to the disposal procedures outlined below.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it is fatal if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] As such, stringent safety measures must be in place during handling and disposal.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol for this compound
Due to its toxicological profile, this compound and any materials contaminated with it should be treated as hazardous waste. While Imiquimod is not explicitly listed as a P- or U-listed RCRA hazardous waste, its high toxicity warrants management as such to ensure the highest level of safety and environmental protection.[2] The recommended disposal method for toxic pharmaceutical waste is high-temperature incineration.[2]
1. Waste Segregation:
-
All this compound waste must be segregated from general laboratory and non-hazardous waste streams.
-
This includes:
-
Unused or expired this compound powder.
-
Empty containers that held this compound.
-
Contaminated materials such as pipette tips, weighing papers, gloves, and lab coats.
-
2. Waste Containerization:
-
Solid Waste:
-
Place all solid this compound waste and contaminated disposables into a designated, leak-proof hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste" and "Toxic."
-
The label must also include the full chemical name: "this compound."
-
-
Empty Containers:
-
Empty containers of this compound should not be rinsed into the sink.
-
They should be treated as hazardous waste and placed in the designated solid hazardous waste container.
-
-
Liquid Waste (if applicable):
-
If this compound has been dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
The label should list all chemical constituents and their approximate concentrations.
-
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure that all required documentation for hazardous waste disposal is completed accurately.
-
The final disposal method for toxic pharmaceutical waste like this compound should be high-temperature incineration at a permitted facility.
Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and classification data for this compound.
| Parameter | Value | Reference |
| UN Number | UN2811 | [3] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (Imiquimod) | [3] |
| Hazard Class | 6.1 (Toxic substances) | [3] |
| Packing Group | I | [3] |
| GHS Hazard Statements | H300: Fatal if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Tree
References
Personal protective equipment for handling Imiquimod-d9
Essential Safety and Handling Guide for Imiquimod-d9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.
This compound is classified as a hazardous substance, being fatal if swallowed and causing skin, eye, and respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Hazard Identification and Classification
This compound presents several health hazards that necessitate careful handling.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
-
Hand Protection: Double gloving with chemotherapy-rated, powder-free nitrile or latex gloves is recommended.[3][4][5] The inner glove should be worn under the cuff of the lab coat, and the outer glove should extend over the cuff.[4][5][6] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[4][5]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[6][7][8] Standard eyeglasses are not sufficient.
-
Respiratory Protection: A NIOSH-certified N95 or higher respirator should be worn, especially when handling the solid form where dust generation is possible.[6] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.[6]
-
Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][6] Gowns should be changed every two to three hours or immediately after a spill.[6][8] When leaving the handling area, the gown must be removed.
Operational and Disposal Plans
Handling Procedures
-
Preparation:
-
During Handling:
Storage
-
Store this compound in a tightly closed container in a well-ventilated, locked area.[7]
-
Some suppliers recommend storing the material in a freezer.[7] Always follow the storage temperature recommendations on the product label.
Spill Management
-
Evacuation and Notification: Evacuate non-essential personnel from the spill area. Notify the appropriate safety personnel.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]
-
Decontamination: Thoroughly clean the spill area with detergent and water.[3]
-
Disposal: Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for hazardous waste disposal.[3][7]
Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.[1][9]
-
Do not dispose of with household garbage or allow it to enter sewer systems.[1][2]
-
All waste must be sealed in leak-proof, appropriately labeled containers and disposed of according to federal, state, and local regulations.[7][9]
First Aid Measures
Immediate action is critical in the event of exposure.
-
If Swallowed: Immediately call a poison control center or physician.[7] Rinse the mouth. Do NOT induce vomiting.[7]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if skin irritation occurs.[7]
-
If in Eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[7]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[7] Call a poison control center or physician if you feel unwell.[7]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Strides [strides.com]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. fishersci.com [fishersci.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
